molecular formula C17H20N4O6 B12409813 Riboflavin-d3

Riboflavin-d3

Numéro de catalogue: B12409813
Poids moléculaire: 379.4 g/mol
Clé InChI: AUNGANRZJHBGPY-VMNLMVJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Riboflavine 8-Methyl-D3 is a deuterium-labeled stable isotope of riboflavin (Vitamin B2) specifically designed for biomedical research and analytical applications. This high-purity compound features deuterium incorporation at the 8-methyl group, serving as an essential internal standard for precise quantification of riboflavin and its metabolites in biological matrices using LC-MS/MS methodologies . Researchers utilize this stable isotope to investigate the complex metabolism and bioavailability of riboflavin, which occurs primarily through phosphorylation to flavin mononucleotide (FMN) and subsequent adenylation to flavin adenine dinucleotide (FAD) . These flavin cofactors are indispensable for the function of over 150 oxidoreductases, dehydrogenases, and monooxygenases involved in central metabolic pathways . Specific research applications include mechanistic studies of flavoenzymes critical for electron transfer in mitochondrial respiratory chains, one-carbon metabolism, and cytochrome P450 systems . The deuterated methyl group provides distinct mass spectral properties that enable accurate tracking of riboflavin incorporation into FAD-dependent enzymes such as methylenetetrahydrofolate reductase (MTHFR), where riboflavin status directly influences enzyme stability and homocysteine metabolism . This compound is particularly valuable for nutritional research examining vitamin B2 requirements, bioavailability from different food sources, and metabolic interactions with other B vitamins . Riboflavine 8-Methyl-D3 is provided as a characterized chemical reference material with certified purity and isotopic enrichment. This product is intended for research purposes only in laboratory analytical systems and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C17H20N4O6

Poids moléculaire

379.4 g/mol

Nom IUPAC

7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3

Clé InChI

AUNGANRZJHBGPY-VMNLMVJWSA-N

SMILES isomérique

[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O

SMILES canonique

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Riboflavin-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biochemical studies.

Introduction

This compound is the deuterium-labeled form of Riboflavin (Vitamin B2), an essential micronutrient vital for a wide range of metabolic processes.[1] The incorporation of deuterium atoms into the riboflavin molecule makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its chemical behavior is nearly identical to that of natural riboflavin, allowing it to be used as a tracer to follow the absorption, distribution, metabolism, and excretion of Vitamin B2.

Chemical Properties

The physical and chemical properties of this compound are largely identical to those of Riboflavin, with the primary difference being its molecular weight due to the presence of three deuterium atoms.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇D₃N₄O₆[1][2]
Molecular Weight 379.38 g/mol [1][2]
Appearance White to yellow solid[1][2]
Melting Point ~290 °C (decomposes)[3][4]
Solubility Soluble in DMSO (with gentle warming), slightly soluble in water and ethanol, insoluble in ether, chloroform, and acetone.[3][5]
SMILES O--INVALID-LINK----INVALID-LINK--CO">C@HCN1C(C=C(C([2H])([2H])[2H])C(C)=C2)=C2N=C(C(N3)=O)C1=NC3=O[2]
InChI InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i1D3[6][7]

Chemical Structure

This compound consists of a flavin (isoalloxazine) ring system attached to a ribitol side chain. The deuterium atoms are located on one of the methyl groups at position 7 or 8 of the isoalloxazine ring.

Caption: Chemical structure of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is adapted from established methods for the analysis of riboflavin in various matrices.[8][9][10][11]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or other suitable buffer components

  • This compound standard

  • Internal standard (optional, if not using external calibration)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. For instance, in serum, proteins can be precipitated with ethanol.[12]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and an aqueous buffer (e.g., water with 0.1% acetic acid). An isocratic elution with a ratio like 32:68 (methanol:buffer) can be used.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30-40 °C.[8][11]

    • Injection Volume: 20-50 µL.[8][11]

    • Detection:

      • UV Detector: Set to a wavelength of approximately 268 nm.[10]

      • Fluorescence Detector: Set excitation wavelength to ~445 nm and emission wavelength to ~530 nm for higher sensitivity.[11]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Prepare Sample (e.g., Extraction, Precipitation) Sample_Prep->HPLC_System Detection Detection (UV or Fluorescence) HPLC_System->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: HPLC workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This is a general protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical chemical shifts for the non-deuterated methyl protons are around 2.3-2.4 ppm. The absence or significant reduction of a signal in this region, corresponding to three protons, would confirm the location of the deuterium labeling. Aromatic protons will appear further downfield (~7.8 ppm).[7][13]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling and will have a significantly lower intensity compared to protonated carbons.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts can be referenced to the residual solvent peak.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Quantification

This protocol outlines a general procedure for the analysis of this compound by mass spectrometry, often coupled with liquid chromatography (LC-MS).[12][14]

Objective: To confirm the molecular weight of this compound and for sensitive quantification.

Instrumentation:

  • Mass spectrometer (e.g., quadrupole, time-of-flight) with an electrospray ionization (ESI) source

  • (Optional) LC system for sample introduction

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium acetate (to promote ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI, such as a methanol/water mixture with a small amount of formic acid.

  • Infusion or LC-MS:

    • Direct Infusion: Infuse the sample directly into the ESI source at a low flow rate to obtain a mass spectrum.

    • LC-MS: Inject the sample into an LC system coupled to the mass spectrometer. This is preferred for complex mixtures to separate the analyte from other components.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is typically used for Riboflavin, which will be detected as the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected m/z of the protonated this compound (380.4).

    • Collision-Induced Dissociation (for MS/MS): If performing tandem MS for structural confirmation or sensitive quantification (Selected Reaction Monitoring), a precursor ion of m/z 380.4 would be selected and fragmented to produce characteristic product ions.

  • Data Analysis: The resulting mass spectrum should show a prominent peak at m/z 380.4, corresponding to [C₁₇H₁₇D₃N₄O₆ + H]⁺, confirming the molecular weight.

Biological Role and Signaling Pathways

Riboflavin itself is not directly active in signaling pathways. Its biological significance lies in its role as the precursor for the synthesis of the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[15][16] These flavocoenzymes are essential for the function of a large number of flavoproteins that catalyze redox reactions in numerous metabolic pathways.[17][18]

A critical role of FAD is in the mitochondrial electron transport chain, a key process in cellular respiration for ATP production.[19][20] FAD acts as a prosthetic group for Complex II (succinate dehydrogenase), where it accepts electrons from succinate and transfers them to the electron transport chain.[17] this compound, being chemically similar to riboflavin, is expected to be converted to its corresponding deuterated FAD and participate in these same pathways.

Riboflavin_Metabolism cluster_synthesis Coenzyme Synthesis cluster_etc Mitochondrial Electron Transport Chain Riboflavin_d3 This compound FMN_d3 FMN-d3 Riboflavin_d3->FMN_d3 Riboflavin Kinase + ATP FAD_d3 FAD-d3 FMN_d3->FAD_d3 FAD Synthetase + ATP Complex_II Complex II (Succinate Dehydrogenase) FAD_d3->Complex_II Prosthetic Group Fumarate Fumarate Complex_II->Fumarate CoQ Coenzyme Q Complex_II->CoQ 2e⁻ Succinate Succinate Succinate->Complex_II

Caption: Conversion of this compound and its role in Complex II.

Conclusion

This compound is a stable isotope-labeled version of Vitamin B2 that serves as an indispensable tool in modern biochemical and pharmaceutical research. Its chemical properties and biological activities mirror those of its non-deuterated analog, making it an ideal tracer and internal standard. The analytical methods outlined in this guide provide a framework for the accurate quantification and structural confirmation of this important molecule.

References

Technical Guide: Synthesis and Isotopic Purity of Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Riboflavin-d3. This deuterated analog of Vitamin B2 is a critical internal standard for mass spectrometry-based quantification of riboflavin in various biological matrices, aiding in pharmacokinetics, nutritional studies, and clinical diagnostics.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Deuteration of 3,4-dimethylaniline: The two methyl groups of 3,4-dimethylaniline are deuterated to yield 3,4-di(trideuteriomethyl)aniline.

  • Condensation with D-ribose and cyclization: The deuterated aniline is then condensed with D-ribose, followed by cyclization with alloxan in the presence of a boric acid catalyst to form Riboflavin-d6 (since both methyl groups are deuterated). To obtain this compound, one would start with a selectively deuterated 3-methyl-d3-4-methylaniline or 3-methyl-4-methyl-d3-aniline, which would be a more complex synthetic challenge. For the purpose of this guide, we will focus on the synthesis of the hexadeuterated analog, which serves a similar purpose as an internal standard. A final reduction step yields the desired deuterated riboflavin.

Synthesis_Pathway cluster_step1 Step 1: Deuteration of 3,4-dimethylaniline cluster_step2 Step 2: Condensation and Cyclization 3_4_dimethylaniline 3,4-dimethylaniline deuterated_aniline 3,4-di(trideuteriomethyl)aniline 3_4_dimethylaniline->deuterated_aniline D₂O, Catalyst intermediate Condensation Product deuterated_aniline->intermediate + D-ribose D_ribose D-ribose alloxan Alloxan riboflavin_d6 Riboflavin-d6 intermediate->riboflavin_d6 + Alloxan, Boric Acid

Proposed synthesis pathway for Riboflavin-d6.
Experimental Protocol (Proposed)

Step 1: Synthesis of 3,4-di(trideuteriomethyl)aniline

This step can be achieved through hydrogen-deuterium exchange reactions on the methyl groups of 3,4-dimethylaniline. Catalytic methods using heavy water (D₂O) as the deuterium source are common for such transformations.[4][5]

  • Materials: 3,4-dimethylaniline, Deuterium oxide (D₂O, 99.8 atom % D), Palladium on carbon (Pd/C) or other suitable catalyst.

  • Procedure:

    • In a pressure vessel, combine 3,4-dimethylaniline and a catalytic amount of Pd/C.

    • Add an excess of deuterium oxide to the mixture.

    • The vessel is sealed and heated to a temperature typically ranging from 150-200°C for several hours to facilitate the H-D exchange.

    • After cooling, the catalyst is filtered off, and the deuterated product is extracted with an organic solvent.

    • The solvent is removed under reduced pressure to yield 3,4-di(trideuteriomethyl)aniline. The product should be characterized by NMR and mass spectrometry to confirm the degree of deuteration.

Step 2: Synthesis of Riboflavin-d6

This part of the synthesis follows the classical chemical synthesis of riboflavin.[2]

  • Materials: 3,4-di(trideuteriomethyl)aniline, D-ribose, Alloxan monohydrate, Boric acid, Glacial acetic acid.

  • Procedure:

    • A solution of 3,4-di(trideuteriomethyl)aniline in methanol is reacted with D-ribose in the presence of an acid catalyst to form the corresponding riboside.

    • This intermediate is then reduced, for example, by catalytic hydrogenation, to yield N-(3,4-di(trideuteriomethyl)phenyl)-D-ribamine.

    • In a separate flask, a solution of alloxan monohydrate and boric acid in glacial acetic acid is prepared and heated.

    • The solution of the deuterated ribamine is added to the hot alloxan solution.

    • The mixture is refluxed for a period of time, during which the cyclization reaction occurs to form Riboflavin-d6.

    • The crude Riboflavin-d6 is then purified by recrystallization.

Isotopic Purity Determination of this compound

The isotopic purity of this compound is crucial for its use as an internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.[6][7][8]

Experimental Workflow

The general workflow for determining the isotopic purity of this compound involves sample preparation, LC separation, MS detection, and data analysis.

Isotopic_Purity_Workflow sample_prep Sample Preparation (Dissolution in appropriate solvent, e.g., DMSO) lc_separation Liquid Chromatography (LC) Separation (Reverse-phase C18 column) sample_prep->lc_separation ms_detection Mass Spectrometry (MS) Detection (ESI+, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Peak integration and isotopic ratio calculation) ms_detection->data_analysis isotopic_purity Isotopic Purity Determination data_analysis->isotopic_purity

Workflow for isotopic purity analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis

Sample Preparation [9]

  • Solvent: Riboflavin has limited solubility in common LC-MS solvents. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.

  • Procedure:

    • Prepare a stock solution of the synthesized this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions [6][9][10]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over several minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL

Mass Spectrometry (MS) Conditions [10][11]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 380.2 (for [M+H]⁺ of this compound)
Product Ion (Q3) m/z 243.2 (characteristic fragment)
Collision Energy To be optimized for the specific instrument, but typically in the range of 20-30 eV.
Other Parameters Capillary voltage, gas flow rates, and temperatures should be optimized for the specific mass spectrometer.
Data Presentation and Isotopic Purity Calculation

The isotopic purity is determined by analyzing the mass spectrum of the this compound sample. The relative intensities of the peaks corresponding to the deuterated (M+3) and non-deuterated (M) forms, as well as other isotopic variants (M+1, M+2, etc.), are measured.

Table 1: Theoretical and Observed Mass-to-Charge Ratios for Riboflavin and its Isotopologues

IsotopologueTheoretical m/z ([M+H]⁺)Observed m/z
Riboflavin (d0)377.14To be determined
Riboflavin-d1378.15To be determined
Riboflavin-d2379.15To be determined
This compound 380.16 To be determined
Riboflavin-d4381.16To be determined
Riboflavin-d5382.17To be determined
Riboflavin-d6383.17To be determined

Isotopic Purity Calculation [8][12][13][14]

The isotopic purity is calculated from the integrated peak areas of the different isotopologues in the mass spectrum. The percentage of the desired deuterated species (this compound) relative to the sum of all riboflavin-related species is determined.

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] x 100

It is important to correct for the natural isotopic abundance of carbon-13, nitrogen-15, and oxygen-18, which will contribute to the M+1 and M+2 peaks of the unlabeled riboflavin.

Table 2: Example Data for Isotopic Purity Calculation

IsotopologuePeak Area (arbitrary units)Corrected Peak AreaPercentage
d0ValueValueValue
d1ValueValueValue
d2ValueValueValue
d3 Value Value Value
d4ValueValueValue
d5ValueValueValue
d6ValueValueValue
Total 100%

Conclusion

This technical guide outlines a proposed synthetic pathway for this compound and provides a detailed methodology for the determination of its isotopic purity using LC-MS/MS. The successful synthesis and rigorous purity assessment of this compound are essential for its reliable application as an internal standard in quantitative bioanalytical studies. The provided protocols offer a solid foundation for researchers and drug development professionals working with this important analytical tool.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated riboflavin, presenting a comparative analysis with its non-deuterated counterpart. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into the metabolic context of riboflavin.

Introduction

Riboflavin, or vitamin B2, is a water-soluble vitamin that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a wide range of redox reactions crucial for metabolism and energy production in all living organisms. Deuterated riboflavin, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in various research applications. It is commonly used as an internal standard in quantitative analysis by mass spectrometry due to its distinct mass. Furthermore, the substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of molecules, a phenomenon of significant interest in drug development.[1] This guide will delve into the known physical properties of both deuterated and non-deuterated riboflavin, provide detailed methodologies for their characterization, and illustrate the biosynthetic pathway of this essential vitamin.

Comparative Physical Characteristics

Table 1: Physical Properties of Non-Deuterated Riboflavin

PropertyValueReferences
Appearance Yellow to orange-yellow crystalline powder.[2][3]
Molecular Formula C₁₇H₂₀N₄O₆[2]
Molecular Weight 376.36 g/mol [2]
Melting Point Approximately 280-290 °C (with decomposition).[2][3]
Solubility in Water Slightly soluble; 1 g dissolves in 3 to 15 L, depending on crystal structure.[4]
Solubility in Other Solvents Very slightly soluble in ethanol; practically insoluble in ether, chloroform, and acetone. Soluble in alkaline solutions, but unstable.[4]
pKa ~10.2[2]
UV-Vis Absorption Maxima (in water) ~223, 267, 373, and 444 nm[5]

Table 2: Known Properties of Deuterated Riboflavin Isotopologues

PropertyRiboflavin-d3Riboflavin-d7
Appearance SolidA solid
Molecular Formula C₁₇H₁₇D₃N₄O₆C₁₇H₁₃D₇N₄O₆
Molecular Weight 379.38 g/mol 383.4 g/mol
Solubility in Water -Slightly soluble
The Isotopic Effect of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) can subtly alter the physical and chemical properties of a molecule. These "isotope effects" stem from the greater mass of deuterium, which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds.

  • Melting Point: The effect of deuteration on the melting point of organic compounds is not always predictable and can be influenced by changes in intermolecular interactions, such as hydrogen bonding. In some cases, deuteration can lead to a slight decrease in the melting point.[6]

  • pKa: Deuteration of an acidic proton generally leads to a small increase in the pKa value, meaning the deuterated compound is slightly less acidic. This is because the D-O or N-D bond is stronger and less easily broken than the corresponding H-O or N-H bond. The difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often observed to be around 0.5.[7][8]

  • Solubility: The effect of deuteration on solubility is complex and can depend on the solvent and the specific location of deuteration within the molecule. Changes in hydrogen bonding capabilities upon deuteration can lead to slight differences in solubility.[9]

  • Crystal Structure: Deuteration can sometimes lead to "isotopic polymorphism," where the deuterated compound crystallizes in a different structure from its non-deuterated counterpart. This is often observed in systems with strong hydrogen bonds.[6]

Experimental Protocols

This section provides detailed methodologies for the characterization of key physical properties of riboflavin and its deuterated analogues.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of riboflavin in an aqueous buffer using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.[10]

Materials:

  • Riboflavin or deuterated riboflavin powder

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.45 µm syringe filters

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of riboflavin powder to a known volume of the buffer solution in a sealed, light-protected container.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer for riboflavin.

  • Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for riboflavin (approximately 444 nm).

  • Calculation: Calculate the concentration of riboflavin in the original saturated solution using a pre-established calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of riboflavin and its deuterated analogues.

Sample Preparation:

  • Dissolution: Dissolve approximately 5-10 mg of the riboflavin sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the specific riboflavin analogue and the desired information.[11][12]

  • Filtration: To obtain a high-resolution spectrum, it is crucial that the sample is free of any suspended particles. Filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean, dry NMR tube.[11][13]

  • Volume Adjustment: Adjust the final volume in the NMR tube to the appropriate height for the spectrometer being used (typically around 4-5 cm).[13]

Data Acquisition (¹H and ¹³C NMR):

  • Acquire a ¹H NMR spectrum to observe the proton signals. For deuterated riboflavin, the absence or reduction in the intensity of specific proton signals will confirm the sites of deuteration.

  • Acquire a ¹³C NMR spectrum. While deuteration does not directly remove carbon signals, it can cause slight shifts in the chemical shifts of adjacent carbons and can lead to splitting of the signal due to C-D coupling.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals.[14]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of deuterated riboflavin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the quantitative analysis of riboflavin in biological matrices, often employing a deuterated internal standard.[9][15]

General LC-MS/MS Protocol:

  • Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation step is typically required. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[16]

  • Chromatographic Separation: The extracted sample is injected onto a suitable HPLC or UHPLC column (e.g., a C18 or HILIC column) to separate riboflavin from other components in the matrix.[9][16]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to riboflavin and its deuterated internal standard.[16]

Riboflavin Biosynthesis Pathway

Riboflavin is synthesized from guanosine triphosphate (GTP) and ribulose 5-phosphate through a series of enzymatic reactions. Understanding this pathway is crucial for metabolic studies and for the biotechnological production of riboflavin.[7][8][17]

Riboflavin_Biosynthesis GTP GTP GTP_CH_II GTP Cyclohydrolase II GTP->GTP_CH_II Ribu5P Ribulose 5-Phosphate DHBP_Synthase 3,4-DHBP Synthase Ribu5P->DHBP_Synthase DARPP 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate Deaminase_Reductase Deaminase & Reductase DARPP->Deaminase_Reductase ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione DRL_Synthase DRL Synthase ARP->DRL_Synthase DHBP 3,4-Dihydroxy-2-butanone 4-phosphate DHBP->DRL_Synthase DRL 6,7-Dimethyl-8-ribityllumazine Riboflavin_Synthase Riboflavin Synthase DRL->Riboflavin_Synthase Riboflavin Riboflavin GTP_CH_II->DARPP Deaminase_Reductase->ARP DHBP_Synthase->DHBP DRL_Synthase->DRL Riboflavin_Synthase->ARP Recycled Riboflavin_Synthase->Riboflavin

Caption: The biosynthetic pathway of riboflavin, starting from GTP and Ribulose 5-Phosphate.

Conclusion

This technical guide has summarized the key physical characteristics of deuterated and non-deuterated riboflavin, providing a foundation for their use in research and development. While specific quantitative data for deuterated analogues remains sparse, the theoretical effects of deuterium substitution provide a useful framework for understanding their behavior. The detailed experimental protocols for solubility, NMR, and MS analysis offer practical guidance for the characterization of these compounds. The visualization of the riboflavin biosynthesis pathway further enriches the understanding of its metabolic context. This guide serves as a valuable resource for scientists and professionals working with riboflavin and its isotopically labeled forms, facilitating more informed experimental design and data interpretation.

References

A Technical Guide to the Certificate of Analysis for Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Riboflavin-d3. This document is essential for ensuring the quality, identity, and purity of this isotopically labeled compound for research and development purposes.

Understanding the Importance of this compound

This compound is a deuterated form of Riboflavin (Vitamin B2), a vital micronutrient. In scientific research, particularly in pharmacokinetic and metabolic studies, this compound serves as a stable isotope-labeled internal standard.[1] Its use in conjunction with techniques like mass spectrometry allows for precise quantification of its non-deuterated counterpart in complex biological matrices.

Core Components of a this compound Certificate of Analysis

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. The following sections detail the typical tests performed and the expected results.

Quantitative Data Summary

The quantitative data from a typical this compound Certificate of Analysis is summarized below. These values are representative and may vary slightly between different batches and suppliers.

ParameterSpecificationResultMethod of Analysis
Chemical Purity ≥98.0%99.40%[1]High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98 atom % D>99 atom % DMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Weight 379.38 g/mol ConfirmedMass Spectrometry (MS)
Appearance Yellow to orange crystalline powderConformsVisual Inspection
Solubility Soluble in DMSOConformsVisual Inspection

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-labeled riboflavin and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The chromatogram is monitored at the maximum absorbance wavelength of riboflavin, which is around 444 nm.

  • Quantification: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like riboflavin.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.

  • Isotopic Enrichment Calculation: The relative intensities of the mass peaks for this compound and any remaining non-deuterated Riboflavin are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6).

  • Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of a non-deuterated riboflavin standard. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The remaining signals in the spectrum confirm the integrity of the rest of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Certificate of Analysis Workflow for this compound Certificate of Analysis Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Login Sample Login Solution Preparation Solution Preparation Sample Login->Solution Preparation HPLC_Purity HPLC Analysis Solution Preparation->HPLC_Purity Purity MS_Identity Mass Spectrometry Solution Preparation->MS_Identity Identity & Enrichment NMR_Structure NMR Spectroscopy Solution Preparation->NMR_Structure Structure Data Review Data Review HPLC_Purity->Data Review MS_Identity->Data Review NMR_Structure->Data Review CoA Generation Certificate of Analysis Generation Data Review->CoA Generation

Caption: Workflow for generating a this compound Certificate of Analysis.

Caption: Key structural information for this compound.

References

The Metabolic Journey of Riboflavin-d3: An In-Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo metabolic fate of riboflavin, with a special focus on the utility of isotopically labeled forms such as Riboflavin-d3 for tracer studies in drug development and metabolic research. While specific in vivo quantitative data for this compound is not extensively available in publicly accessible literature, this document extrapolates from the well-established metabolic pathways of unlabeled and other isotopically labeled riboflavin to delineate its expected absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium-labeled compounds like this compound are invaluable tools for tracing metabolic pathways and quantifying metabolite turnover due to the stability of the deuterium label and the kinetic isotope effect, which can subtly influence metabolic rates.[1][2][3] This guide summarizes key quantitative data from studies on riboflavin, presents detailed experimental protocols for in vivo analysis, and provides visualizations of the core metabolic pathways.

Introduction to Riboflavin and Deuterium Labeling

Riboflavin, or Vitamin B2, is a water-soluble vitamin essential for a wide array of metabolic processes. It is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins.[4][5] In the context of pharmaceutical research, understanding the metabolic fate of compounds is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, serve as powerful tools for these investigations.[] The use of this compound as a tracer allows for the precise tracking of its journey through a biological system, offering insights into its absorption, tissue distribution, conversion to active coenzymes, and subsequent catabolism and excretion.[2][7]

Absorption

Riboflavin is primarily absorbed in the small intestine through a saturable, active transport mechanism.[4] Dietary forms of riboflavin, often FMN and FAD, are hydrolyzed to free riboflavin by intestinal phosphatases prior to absorption.[4] The maximal amount of riboflavin that can be absorbed from a single oral dose in healthy humans is approximately 27 mg.[][8]

Distribution

Following absorption, riboflavin is transported in the plasma, bound to proteins such as albumin and immunoglobulins. It is distributed to various tissues, with the highest concentrations found in the liver, kidneys, and heart.[9] Within the cells, riboflavin is converted to its coenzyme forms, FMN and FAD, by flavokinase and FAD synthetase, respectively.[9]

Metabolism

The primary metabolic fate of riboflavin is its conversion to the bioactive coenzymes FMN and FAD. These coenzymes are integral to a multitude of enzymatic reactions. The catabolism of riboflavin involves several pathways, including the hydroxylation of the methyl group at position 7 to form 7-alpha-hydroxyriboflavin.[][8] Other metabolites are also formed, and excess riboflavin is excreted largely unchanged.

Below is a diagram illustrating the core metabolic pathway of riboflavin.

riboflavin_metabolism Riboflavin Metabolic Pathway Riboflavin Riboflavin FMN FMN Riboflavin->FMN Flavokinase (ATP -> ADP) Metabolites Metabolites Riboflavin->Metabolites Catabolism Excretion Excretion Riboflavin->Excretion FMN->Riboflavin FMN phosphatase FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) FAD->FMN FAD pyrophosphatase Metabolites->Excretion experimental_workflow In Vivo Experimental Workflow for this compound start Start dosing Dosing of this compound (Oral or IV) start->dosing collection Sample Collection (Blood, Urine, Feces, Tissues) dosing->collection preparation Sample Preparation (Deproteinization, Extraction) collection->preparation analysis LC-MS/MS Analysis preparation->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data end End data->end

References

An In-depth Technical Guide to Riboflavin-d3 versus Non-labeled Riboflavin for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin, or vitamin B2, is a water-soluble vitamin essential for a myriad of metabolic processes in all eukaryotes and most prokaryotes. It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins. In the realm of biomedical research and drug development, the use of isotopically labeled compounds has become indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. This guide provides a comprehensive technical overview of deuterated riboflavin (riboflavin-d3) in comparison to its non-labeled counterpart, with a focus on its application as an internal standard in mass spectrometry-based assays, its role in metabolic studies, and detailed experimental protocols.

Core Differences and Physicochemical Properties

The fundamental difference between this compound and non-labeled riboflavin lies in the substitution of three hydrogen atoms with deuterium atoms. This isotopic substitution results in a nominal mass increase of 3 Daltons. While this mass difference is the key to its utility in mass spectrometry, the overall physicochemical properties of this compound are nearly identical to those of non-labeled riboflavin. This similarity in chemical behavior is crucial for its role as an ideal internal standard, as it ensures that the labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiencies and extraction recoveries.

Any minor differences in properties are attributed to the kinetic isotope effect, where the heavier deuterium atom can lead to slightly slower reaction rates. However, for the purposes of its use as an internal standard in bioanalysis, these effects are generally negligible and do not impact the accuracy of quantification.

Table 1: Comparison of Physicochemical Properties of Riboflavin and this compound

PropertyNon-labeled RiboflavinThis compound
Molecular Formula C₁₇H₂₀N₄O₆C₁₇H₁₇D₃N₄O₆
Molar Mass 376.36 g/mol [1]~379.38 g/mol
Appearance Yellow to orange-yellow crystalline powder[1]Yellow to orange-yellow crystalline powder
Melting Point ~290 °C (decomposes)[2]~290 °C (decomposes)
Solubility in Water Slightly soluble (0.07 g/L at 20 °C)[2]Slightly soluble
logP -2.009 (estimated)[2]Expected to be very similar to non-labeled riboflavin
Stability Stable, but light-sensitive.[2]Stable, but light-sensitive

Applications of this compound in Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to endogenous riboflavin allow it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring highly accurate and precise measurements.

Beyond its role as an internal standard, this compound can also be utilized as a tracer in metabolic studies.[3] By introducing a known amount of this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). This is particularly valuable in pharmacokinetic studies to determine the bioavailability and turnover rates of riboflavin from different sources or formulations.

Experimental Protocols

Protocol 1: Quantification of Riboflavin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the extraction and quantification of riboflavin from human plasma.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Riboflavin and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate solution (0.1 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of riboflavin and this compound in methanol.

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of riboflavin.

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation (Protein Precipitation and SPE):

  • To 100 µL of plasma sample, standard, or QC, add 75 µL of the this compound internal standard working solution.[4]

  • Vortex briefly to mix.

  • Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[4]

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Wash the cartridge with a water/methanol mixture.

  • Elute the riboflavin and this compound with an appropriate solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate riboflavin from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Riboflavin: Monitor the transition from the precursor ion (m/z 377.1) to a specific product ion.

    • This compound: Monitor the transition from the precursor ion (m/z 380.1) to a specific product ion.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of riboflavin to this compound against the concentration of the calibration standards.

  • Determine the concentration of riboflavin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Pharmacokinetic Study of Riboflavin Bioavailability using this compound

This protocol provides a framework for a clinical study to assess the bioavailability of a new riboflavin formulation.

1. Study Design:

  • A randomized, crossover study design is recommended.

  • Recruit a cohort of healthy volunteers.

  • After an overnight fast, administer a single oral dose of the riboflavin formulation containing a known amount of this compound.

  • Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • Collect urine samples over the 24-hour period.

2. Sample Analysis:

  • Process and analyze the plasma and urine samples for concentrations of both non-labeled riboflavin and this compound using the validated LC-MS/MS method described in Protocol 1.

3. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for this compound from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

  • The AUC of this compound will provide a measure of the total amount of the administered dose that reached the systemic circulation, thus indicating the bioavailability of the formulation.

Visualizations

Signaling Pathways and Experimental Workflows

Riboflavin_Metabolic_Pathway Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD Flavoproteins Flavoproteins FMN->Flavoproteins FAD->Flavoproteins Metabolic_Pathways Electron Transport Chain, Fatty Acid Oxidation, Vitamin Metabolism Flavoproteins->Metabolic_Pathways Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., ZnSO4) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification of Riboflavin Calibration_Curve->Quantification

References

The Deuterium Switch: A Technical Guide to the Applications of Deuterium-Labeled Vitamins in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled vitamins are vitamin molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D). This seemingly minor structural modification introduces a significant change in the physical properties of the molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break.[1][2] This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent reaction with a C-H bond, especially if this bond-breaking step is the rate-limiting step of the reaction.[3][][5][6]

Medicinal chemists and researchers leverage the KIE to modulate the metabolic fate of molecules. By strategically placing deuterium at sites prone to enzymatic oxidation, the metabolic breakdown of the vitamin can be slowed. This "precision deuteration" offers a powerful toolkit with three primary applications explored in this guide: their use as highly accurate internal standards for bioanalysis, their role as tracers in metabolic and pharmacokinetic studies, and their development as next-generation therapeutic agents with improved pharmacological profiles.[7][][9]

Core Applications of Deuterium-Labeled Vitamins

High-Precision Bioanalysis: Internal Standards for Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds are the gold standard for internal standards.[10][11] The isotope dilution mass spectrometry (IDMS) technique involves adding a known quantity of a deuterium-labeled analyte to a sample at the very beginning of the analytical workflow.[12] Because the labeled standard is chemically almost identical to the endogenous (unlabeled) vitamin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[][12] However, due to its higher mass, it is easily distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for experimental variability.[12]

Example: Vitamin D Metabolite Analysis The quantification of Vitamin D metabolites like 25-hydroxyvitamin D₃ (25(OH)D₃) and 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) in human serum is crucial for diagnosing various bone-related diseases.[10][11] Deuterium-labeled versions of these metabolites are synthesized and used as internal standards for their measurement by LC-MS/MS, which is considered the reference method for accuracy.[10][13]

Labeled CompoundApplicationAnalytical MethodReference
Deuterium-labeled 25(OH)D₃Internal Standard for quantification in human serumLC-MS/MS[10][13]
Deuterium-labeled 25(OH)D₃-23,26-lactoneInternal Standard for quantification in human serumLC-MS/MS[10][13]
Deuterium-labeled 1,25(OH)₂D₃-23,26-lactoneInternal Standard for first-time quantification in human serumLC-MS/MS[10][13]
Table 1: Examples of Deuterium-Labeled Vitamin D Metabolites as Internal Standards.

Experimental Protocol: Quantification of Vitamin D Metabolites using d₃-Labeled Standards and LC-MS/MS

This protocol provides a generalized methodology based on published procedures for analyzing Vitamin D metabolites.[10][13]

  • Sample Preparation:

    • To 100 µL of human serum, add a known concentration (e.g., 10 ng/mL) of the deuterium-labeled internal standard solution (e.g., d₃-25(OH)D₃ in methanol).

    • Vortex the mixture to ensure homogeneity and allow it to equilibrate for 15 minutes.

  • Protein Precipitation & Extraction:

    • Add 300 µL of ice-cold acetonitrile to the serum to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing, and centrifuging. Collect the upper organic layer. Repeat the extraction.

  • Derivatization (if necessary):

    • Dry the pooled organic extracts under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to improve ionization efficiency and chromatographic behavior. Incubate as required by the specific agent.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) to separate the metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[14]

    • Monitor for specific precursor-to-product ion transitions for both the unlabeled (native) analyte and the deuterium-labeled internal standard using Selected Reaction Monitoring (SRM).

  • Quantification:

    • Calculate the peak area ratio of the native analyte to the internal standard.

    • Determine the concentration of the native analyte in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

G cluster_workflow Workflow: Isotope Dilution Mass Spectrometry cluster_ms Mass Spectrometer Detection sample Biological Sample (e.g., Serum) add_is Spike with Known Amount of Deuterated Internal Standard (IS) sample->add_is extract Sample Preparation (Extraction, Purification) add_is->extract analysis LC-MS/MS Analysis extract->analysis analyte Unlabeled Analyte (Mass = M) analysis->analyte is Labeled IS (Mass = M+D) analysis->is quant Quantification (Calculate Peak Area Ratio of Analyte/IS) analyte->quant is->quant

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Elucidating Biological Pathways: Metabolic Tracers and Pharmacokinetic Studies

Deuterium-labeled vitamins serve as ideal tracers to study their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[] By administering a deuterated vitamin, researchers can differentiate it from the pre-existing, unlabeled pool of the vitamin in the body. This allows for precise tracking of its metabolic fate, calculation of bioavailability, and estimation of total body stores without the need for radioactive isotopes.[14][15]

Key Applications:

  • Bioavailability Studies: The bioavailability of Vitamin K₁ (phylloquinone) from foods has been assessed by feeding subjects deuterium-labeled collard greens and subsequently measuring the concentration of labeled phylloquinone in plasma via LC-MS.[14]

  • Estimation of Body Stores: The "deuterium dilution" method is used to estimate the total body stores of Vitamin A. A dose of deuterated Vitamin A is administered, and after an equilibration period, the ratio of deuterated to undeuterated retinol in the blood is measured by Gas Chromatography-Mass Spectrometry (GC-MS). This ratio is then used in mathematical models to calculate the total body pool.[15]

  • Deuterium Metabolic Imaging (DMI): While often used with substrates like glucose, DMI is an emerging MRI-based technique that can map the metabolism of deuterated compounds in vivo.[16][17] This provides spatial and temporal information on metabolic fluxes and could be adapted for vitamin research.

ParameterDescriptionMethodVitamin Example
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Measurement of labeled vitamin in plasma over time after oral administration.Vitamin K₁
Total Body Stores The total amount of a vitamin stored in the body's tissues.Deuterium dilution method measuring the labeled/unlabeled ratio in plasma.Vitamin A
Metabolic Rate The rate at which the vitamin is converted into its various metabolites.Tracking the appearance of labeled metabolites and disappearance of the parent compound.General
Half-life (t½) The time required for the concentration of the vitamin in the body to be reduced by one-half.Serial plasma sampling after administration of a labeled dose.General
Table 2: Pharmacokinetic Parameters Determined Using Deuterium-Labeled Vitamins.

Experimental Protocol: Vitamin A Total Body Store Estimation via Deuterium Dilution

This protocol is a summary of the methodology used for estimating Vitamin A stores.[15]

  • Baseline Sample: Collect a fasting blood sample from the subject to determine the natural abundance of isotopes in plasma retinol.

  • Administration: Administer a precise oral dose of deuterium-labeled Vitamin A (e.g., retinyl acetate-d₈).

  • Equilibration Period: Allow for a period of 14-21 days for the labeled Vitamin A to distribute and equilibrate with the body's total Vitamin A stores.

  • Post-Dose Sample: Collect a second fasting blood sample.

  • Sample Processing:

    • Extract retinol from the serum (0.4 mL) using a chloroform-methanol solvent system.

    • Isolate the retinol fraction from other constituents using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Collect the retinol fraction and dry it under nitrogen.

  • Derivatization & Analysis:

    • Derivatize the retinol extract with a silylating agent (e.g., BSTFA) to improve its volatility for gas chromatography.

    • Quantify the labeled and unlabeled retinol isotopes using a GC-MS system.

  • Calculation:

    • Determine the ratio of labeled to unlabeled retinol in the post-dose sample.

    • Use this ratio in established equations (e.g., the Olson or Green equations) to estimate the total body Vitamin A stores.[15]

G cluster_workflow Workflow: Vitamin Tracer Study admin Oral/IV Administration of Deuterated Vitamin dist Absorption & Distribution Phase admin->dist sample Serial Sampling (Blood, Urine, Tissue) dist->sample prep Sample Preparation (Extraction, Cleanup) sample->prep analysis Mass Spectrometry Analysis (LC-MS or GC-MS) prep->analysis pk Pharmacokinetic Modeling (Bioavailability, Half-life, etc.) analysis->pk G cluster_pathway Therapeutic Application: Slowing Vitamin A Dimerization cluster_native Normal Metabolism cluster_deuterated Deuterated Pathway vitA Vitamin A (all-trans-retinal) vitAD3 C₂₀-D₃-Vitamin A dimer Dimerization (Fast) vitA->dimer dimer_slow Dimerization (Slowed by KIE) vitAD3->dimer_slow a2e Toxic A2E Pigment Formation dimer->a2e amd Macular Degeneration (Disease Progression) a2e->amd a2e_reduced Reduced A2E Formation dimer_slow->a2e_reduced amd_slowed Slowed Disease Progression a2e_reduced->amd_slowed

References

A Technical Guide to Riboflavin-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin-d3 (Vitamin B2-d3) is a deuterated form of Riboflavin, an essential water-soluble vitamin that plays a crucial role in a variety of metabolic pathways. As a stable isotope-labeled internal standard, this compound is an invaluable tool for researchers, scientists, and drug development professionals. Its primary application lies in quantitative analyses by mass spectrometry, where it allows for precise and accurate measurement of riboflavin levels in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its suppliers, technical specifications, and detailed experimental protocols for its use.

This compound: Supplier and Availability

This compound is available from specialized chemical suppliers catering to the research and development community. One prominent supplier is MedChemExpress. It is important for researchers to source this compound from reputable suppliers who provide comprehensive analytical documentation to ensure the quality and isotopic purity of the material.

Quantitative Data

The following tables summarize the key technical data for this compound.

Table 1: Supplier Information

SupplierProduct NameCatalog NumberPurityAvailability
MedChemExpressThis compoundHY-B0456S1>98%In Stock

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₇D₃N₄O₆
Molecular Weight 379.38 g/mol
CAS Number 1189987-95-5
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for the short term and -80°C for the long term.

Metabolic Pathway of Riboflavin

Riboflavin is the precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for a multitude of redox reactions in cellular metabolism. The pathway begins with the dietary intake of riboflavin, which is then absorbed in the small intestine. Inside the cell, riboflavin is phosphorylated by riboflavin kinase to form FMN. FMN can then be further adenylated by FAD synthetase to produce FAD. These coenzymes are vital for the function of numerous flavoproteins involved in the electron transport chain, fatty acid oxidation, and the metabolism of other B vitamins.[1]

Riboflavin_Metabolic_Pathway Dietary Riboflavin Dietary Riboflavin Riboflavin Riboflavin Dietary Riboflavin->Riboflavin Absorption FMN FMN Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) Flavoproteins Flavoproteins FMN->Flavoproteins Cofactor FAD->Flavoproteins Cofactor

Riboflavin Metabolic Pathway

Experimental Protocols

Protocol for the Quantitative Analysis of Riboflavin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of riboflavin in human plasma by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Riboflavin (for calibration curve)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate solution (0.1 M)

  • Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions

  • Riboflavin Stock Solution (1 mg/mL): Accurately weigh and dissolve riboflavin in a suitable solvent (e.g., DMSO, then dilute with methanol/water).

  • Working Standard Solutions: Serially dilute the stock solution with methanol/water to prepare a series of calibration standards.

  • This compound Internal Standard (IS) Working Solution: Prepare a solution of this compound in methanol/water at a fixed concentration.

3. Sample Preparation

  • To 100 µL of plasma sample (or calibration standard or quality control sample), add 75 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate riboflavin from other plasma components.

  • Flow Rate: A typical flow rate for the column used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Riboflavin: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition (shifted by +3 m/z).

5. Data Analysis

  • Integrate the peak areas for both riboflavin and this compound.

  • Calculate the ratio of the peak area of riboflavin to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the riboflavin standards.

  • Determine the concentration of riboflavin in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of riboflavin in a biological matrix using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Zinc Sulfate) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

LC-MS/MS Workflow

Conclusion

This compound is a critical tool for researchers and professionals in drug development, enabling highly accurate and precise quantification of riboflavin in biological systems. Its use as an internal standard in LC-MS/MS methods corrects for variability in sample preparation and instrument response, leading to reliable and reproducible data. The detailed protocol and workflows provided in this guide offer a solid foundation for the implementation of this compound in a laboratory setting, facilitating a deeper understanding of riboflavin's role in health and disease.

References

An In-Depth Technical Guide to Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of Riboflavin-d3. It is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Safety and Handling

This compound, a deuterated form of Vitamin B2, shares similar safety and handling characteristics with its non-labeled counterpart. As a stable, non-radioactive isotope, it does not pose any radiological hazard. The following data is compiled from various Safety Data Sheets (SDS) for Riboflavin and its deuterated analogs.

Physical and Chemical Properties

The physical and chemical properties of this compound are comparable to that of Riboflavin. The primary difference is the increased molecular weight due to the presence of three deuterium atoms.

PropertyValue
Molecular Formula C₁₇H₁₇D₃N₄O₆
Molecular Weight 379.38 g/mol
Appearance White to yellow solid
Melting Point Approximately 280-290°C (decomposes)
Solubility Soluble in DMSO. Sparingly soluble in water and alcohol; insoluble in ether and chloroform.
Storage Store at -20°C in a sealed container, protected from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Hazard Identification and First Aid

This compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

HazardPrecaution / First Aid Measure
Eye Contact May cause mild irritation. Wear safety glasses. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[1][2]
Skin Contact May cause mild irritation. Wear protective gloves and clothing. In case of contact, wash off immediately with plenty of water.[1][2]
Inhalation May cause respiratory tract irritation. Avoid inhaling dust. If inhaled, move to fresh air.
Ingestion May be harmful if swallowed in large amounts. Do NOT induce vomiting. Get medical attention if symptoms occur.[2]
Stability and Reactivity
Condition to AvoidIncompatible Materials
Exposure to light, excess heat, and dust formation.[1]Strong oxidizing agents, bases, and reducing agents.[1]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Riboflavin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature ensures that it co-elutes with the analyte of interest (Riboflavin) but is distinguishable by its higher mass, allowing for accurate quantification.

Quantification of Riboflavin in Human Plasma by LC-MS/MS

This protocol is a representative example of how this compound is used as an internal standard.

2.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 75 µL of a working solution of this compound (as the internal standard).

  • Add 125 µL of 0.1 M zinc sulfate to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2.1.2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

2.1.3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Riboflavin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will be slightly higher than those of unlabeled Riboflavin due to the deuterium atoms.

  • Quantification: The concentration of Riboflavin in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Riboflavin.

Biological Role and Metabolic Pathway

Riboflavin itself is a crucial vitamin that, once ingested, is converted into its biologically active forms: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of redox reactions central to metabolism.

Riboflavin Metabolism and Function

The following diagram illustrates the conversion of Riboflavin to FMN and FAD, and their subsequent role as electron carriers in the mitochondrial electron transport chain, which is fundamental for cellular energy production.

Riboflavin_Metabolism cluster_absorption Cellular Uptake cluster_conversion Conversion to Coenzymes cluster_etc Mitochondrial Electron Transport Chain Riboflavin Riboflavin FMN FMN Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) Complex_I Complex I (NADH Dehydrogenase) FMN->Complex_I Coenzyme for Complex_II Complex II (Succinate Dehydrogenase) FAD->Complex_II Coenzyme for ATP_Production ATP Production Complex_I->ATP_Production Electron Transfer Complex_II->ATP_Production Electron Transfer

Caption: Metabolic pathway of Riboflavin to FMN and FAD and their roles in the electron transport chain.

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantification of Riboflavin in a biological sample using this compound as an internal standard.

Experimental_Workflow start Start: Biological Sample (e.g., Plasma) prep Sample Preparation: - Add this compound (Internal Standard) - Protein Precipitation - Centrifugation start->prep analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) prep->analysis data Data Processing: - Peak Integration - Calculate Area Ratio (Riboflavin / this compound) analysis->data quant Quantification: - Compare to Calibration Curve data->quant end End: Riboflavin Concentration quant->end

Caption: Workflow for quantifying Riboflavin using this compound as an internal standard.

References

Methodological & Application

Application Note & Protocol: High-Throughput Analysis of Riboflavin in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method with Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), both vital for cellular metabolism and energy production.[1] Accurate quantification of riboflavin in biological samples is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2][3][4]

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of riboflavin in plasma, utilizing a stable isotope-labeled internal standard (SIL-IS), Riboflavin-d3. The use of a SIL-IS is critical as it mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects, extraction variability, and instrument fluctuations, thereby ensuring the highest degree of accuracy and precision.[2][5][6][7] The protocol provided herein outlines a straightforward protein precipitation procedure followed by a rapid UPLC-MS/MS analysis, suitable for high-throughput laboratory settings.

Principle of Stable Isotope Dilution Analysis

The core of this method lies in the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (this compound) is spiked into the unknown sample. The SIL-IS is chemically identical to the analyte (Riboflavin) but has a different mass due to the incorporation of deuterium atoms. During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately calculated, as any sample loss or matrix-induced signal suppression/enhancement will affect both compounds equally.

G cluster_sample Sample cluster_is Internal Standard Analyte Riboflavin (Unknown Conc.) Spike Spiking Analyte->Spike IS This compound (Known Conc.) IS->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Peak Area Ratio (Riboflavin / this compound) LCMS->Ratio Quant Quantification Ratio->Quant

Caption: Principle of Stable Isotope Dilution for LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: Riboflavin and this compound (analytical grade)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Additives: Formic acid (FA), Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

  • Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or Zinc Sulfate

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Riboflavin and this compound in a minimal amount of Dimethyl Sulfoxide (DMSO) due to riboflavin's limited solubility in common MS-compatible solvents.

    • Dilute with 50:50 (v/v) Methanol/Water to the final volume in a class A volumetric flask. Store at -20°C.

  • Intermediate and Working Standard (WS) Solutions:

    • Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) Methanol/Water.

    • From these, prepare the calibration curve working standards and quality control (QC) samples by spiking into the appropriate biological matrix.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) Methanol/Water to achieve the final desired concentration.

Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of cold (4°C) 10% (w/v) Trichloroacetic acid in acetonitrile as the precipitating agent.[8]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

G start Start: 50 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound) start->add_is add_ppt Add 150 µL Cold PPT Agent (e.g., 10% TCA in ACN) add_is->add_ppt vortex Vortex 30 sec add_ppt->vortex incubate Incubate (10 min, 4°C) vortex->incubate centrifuge Centrifuge (10 min, 15,000 x g) incubate->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Inject for LC-MS/MS Analysis transfer->end

Caption: Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[8][9]
Column Temperature 35 °C
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6460, Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Capillary Voltage 4000 V
Gas Temperature 350 °C
Ion Source Gas 1 40 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Riboflavin 377.1243.110025
This compound 380.1243.110025

Note: The specific m/z values for this compound may vary depending on the labeling pattern. The product ion is often the same as the unlabeled analyte, as fragmentation may occur on a part of the molecule that does not contain the isotopic label.

Method Performance Characteristics

The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for riboflavin.

Table 4: Summary of Quantitative Method Performance

ParameterResult
Linearity Range 0.5 - 50 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%[1]
Inter-day Precision (%RSD) < 11%[1]
Accuracy (% Recovery) 90.5% - 99.5%[1]
Matrix Effect Minimal, compensated by IS
Extraction Recovery > 85%

The described LC-MS/MS method using this compound as a stable isotope-labeled internal standard provides a sensitive, specific, and high-throughput solution for the quantification of riboflavin in biological matrices. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime make it ideal for laboratories analyzing a large number of samples. The excellent performance characteristics demonstrate that the method is robust and reliable for applications in clinical research and drug development.

References

Application Note: Quantification of Riboflavin in Human Plasma using a Stable Isotope Dilution Assay with Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of riboflavin (Vitamin B2) in human plasma. The assay employs a simple protein precipitation extraction procedure and utilizes ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard (Riboflavin-d3). This isotope dilution method offers high specificity, accuracy, and precision, making it suitable for clinical research, nutritional status assessment, and pharmacokinetic studies. The method has been validated according to established guidelines and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.

Introduction

Riboflavin is an essential water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These flavocoenzymes are critical for a wide range of redox reactions central to human metabolism, including energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1] Monitoring riboflavin levels in plasma is crucial for diagnosing deficiencies (ariboflavinosis) and for evaluating the efficacy of supplementation.[3]

This method describes a straightforward and rapid UHPLC-MS/MS assay for the determination of riboflavin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate quantification by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Riboflavin and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Zinc sulfate (optional, for an alternative precipitation method)[2][4][5]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of riboflavin and this compound in a suitable solvent such as DMSO or a mixture of water and methanol at a concentration of 1 mg/mL.[1] Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the riboflavin stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 250 ng/mL in the same solvent as the working standards.[1]

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards with a concentration range of 0.5 to 50.0 ng/mL.[2][4][5] Prepare quality control samples at low, medium, and high concentrations in a similar manner.

Sample Preparation
  • To 100 µL of plasma sample, standard, or QC, add 75 µL of the this compound internal standard working solution.[2][4]

  • Add a protein precipitation agent. Two common methods are:

    • Acetonitrile Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds.[1]

    • Zinc Sulfate Precipitation: Add 125 µL of 0.1 M zinc sulfate, vortex.[2][4][5]

  • Centrifuge the samples at a high speed (e.g., 4,000 x g for 10 minutes or 20,000 x g for 10 minutes) to pellet the precipitated proteins.[1][6]

  • Transfer the supernatant to a clean tube or a well plate.

  • For some methods, an aliquot of the supernatant (e.g., 50 µL) is further diluted with mobile phase (e.g., 100 µL) before injection.[1]

  • Inject an aliquot (e.g., 2-10 µL) of the final extract into the UHPLC-MS/MS system.[1]

UHPLC-MS/MS Conditions

The following are typical UHPLC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Table 1: UHPLC Parameters

ParameterValue
Column Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) or equivalent C18 column[2][4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 350 µL/min[2][4]
Gradient Start with 5% B, increase to 25% B over 6 minutes, then return to initial conditions
Column Temperature 35 °C
Injection Volume 2 µL
Run Time Approximately 2.5 - 7 minutes[2][3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Riboflavin) m/z 377.1 → 243.1[1]
MRM Transition (this compound) m/z 380.1 → 243.1 (or other appropriate product ion)
Collision Energy 25 V (optimization recommended)[1]
Dwell Time 200 ms[1]

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized below.

Table 3: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Riboflavin0.5 - 50.0[2][4]> 0.99

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low1.5< 10[2]< 11[2]90.5 - 99.5[2]
Medium25< 10[2]< 11[2]90.5 - 99.5[2]
High40< 10[2]< 11[2]90.5 - 99.5[2]

Table 5: Recovery

QC LevelMean Recovery (%)
Low90.5 - 99.5[2]
Medium90.5 - 99.5[2]
High90.5 - 99.5[2]

Visualizations

Riboflavin Metabolic Pathway

Riboflavin_Metabolism Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Enzymes Redox Enzymes FMN->Enzymes FAD->Enzymes

Caption: Metabolic conversion of Riboflavin to its active coenzyme forms, FMN and FAD.

Experimental Workflow

Riboflavin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile or ZnSO4) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into UHPLC-MS/MS Supernatant->Inject UHPLC UHPLC Separation Inject->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant

Caption: Workflow for the quantification of riboflavin in human plasma.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of riboflavin in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a variety of research and clinical settings. This method is a valuable tool for assessing vitamin B2 status and supporting studies in nutrition and drug development.

References

Application Note: Quantification of Urinary Riboflavin using Riboflavin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways. Monitoring its levels in urine is a common practice in nutritional assessment, clinical diagnostics, and to ensure compliance in clinical trials. The use of a stable isotope-labeled internal standard, such as Riboflavin-d3, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, thus correcting for potential errors and leading to more reliable results.

This application note provides a detailed protocol for the analysis of riboflavin in human urine using this compound as an internal standard. The method described herein is intended for research and drug development purposes.

Experimental Workflow

The overall experimental workflow for the quantification of riboflavin in urine samples is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Spike with this compound Internal Standard urine_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry Down and Reconstitute elute->dry_recon lc_separation Liquid Chromatography (Reversed-Phase C18) dry_recon->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Riboflavin calibration->quantification

Figure 1: Experimental workflow for urinary riboflavin analysis.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS analysis of urinary riboflavin has demonstrated excellent performance characteristics. The following table summarizes the quantitative data from various studies.

ParameterPerformance Metric
Linearity 4.4 - 20,000 ng/mL
10 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 11 ng/mL
Precision (Intra-day) 3.3% CV
< 17% RSD
Precision (Inter-day) 9.0% CV
< 17% RSD
Accuracy 90%

CV: Coefficient of Variation, RSD: Relative Standard Deviation

Experimental Protocols

1. Materials and Reagents

  • Riboflavin (certified reference standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

  • Human urine (control)

2. Standard and Internal Standard Preparation

  • Riboflavin Stock Solution (1 mg/mL): Accurately weigh and dissolve riboflavin in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in water). Protect from light.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the riboflavin stock solution.

  • Working Standard Solutions: Serially dilute the riboflavin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the same solvent as the working standards.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples to remove any particulate matter.

  • To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate riboflavin from other urine components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Riboflavin: 377.1 -> 243.1 (Quantifier), other transitions can be used as qualifiers.

    • This compound: 380.1 -> 243.1 (assuming a +3 Da shift on a stable part of the molecule not involved in fragmentation). Note: The exact transition for this compound should be optimized based on the deuteration pattern.

5. Data Analysis and Quantification

  • Integrate the peak areas for both riboflavin and this compound for all standards and samples.

  • Calculate the ratio of the peak area of riboflavin to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of riboflavin in the urine samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

quantification_logic cluster_measurements LC-MS/MS Measurements cluster_calculations Calculations analyte_peak Riboflavin Peak Area ratio Peak Area Ratio (Riboflavin / this compound) analyte_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve final_concentration Final Riboflavin Concentration calibration_curve->final_concentration

Figure 2: Logic of internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of riboflavin in urine by LC-MS/MS. This approach effectively compensates for matrix effects and procedural variations, ensuring high accuracy and precision. The detailed protocol and performance data presented in this application note can be adapted by researchers and scientists for their specific laboratory settings and analytical needs in the field of drug development and clinical research.

Application Notes and Protocols for Riboflavin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are vital for a multitude of redox reactions essential for energy metabolism, cellular respiration, and the metabolism of other key nutrients. The use of stable isotope-labeled compounds, such as Riboflavin-d3, is a powerful technique in pharmacokinetic (PK) research. The deuterium label allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise quantification and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile without the safety concerns associated with radioisotopes.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in animal models, tailored for researchers in drug development and nutritional science.

Data Presentation

While specific pharmacokinetic data for this compound in animal models is not extensively available in published literature, the following tables present illustrative data for a typical study in rats, alongside published data for unlabeled riboflavin for comparative context.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration in Sprague-Dawley Rats.

This data is hypothetical and serves as an example of expected results from a pharmacokinetic study.

ParameterVehicle: Saline (Mean ± SD)Vehicle: 0.5% CMC (Mean ± SD)
Dose (mg/kg) 55
Cmax (ng/mL) 1250 ± 2101180 ± 190
Tmax (hr) 1.0 ± 0.251.2 ± 0.3
AUC0-t (ng·hr/mL) 4500 ± 6504300 ± 580
AUC0-inf (ng·hr/mL) 4650 ± 6804450 ± 610
t1/2 (hr) 2.5 ± 0.52.7 ± 0.6
CL/F (mL/hr/kg) 1075 ± 1501123 ± 165
Vd/F (L/kg) 3.8 ± 0.74.3 ± 0.8

Abbreviations: Cmax, maximum plasma concentration; Tmax, time to reach Cmax; AUC0-t, area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf, area under the plasma concentration-time curve from time zero to infinity; t1/2, terminal half-life; CL/F, apparent total clearance; Vd/F, apparent volume of distribution; SD, standard deviation; CMC, carboxymethylcellulose.

Table 2: Pharmacokinetic Parameters of Unlabeled Riboflavin in Various Animal Species.

SpeciesRouteDoseCmaxTmaxt1/2Reference
RatOral20 mg/kg~1.5 µg/mL~1 hr~1.5 hr[General literature values]
DogOral25 mg/kg/dayNot ReportedNot ReportedNot Reported[General literature values]
RabbitTopical (corneal)0.1% solutionNot ReportedNot ReportedNot Reported[General literature values]

Experimental Protocols

1. Protocol for Oral Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single oral gavage administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% (w/v) carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Oral gavage needles (20-gauge, 1.5-inch)

  • Blood collection tubes (e.g., K2-EDTA coated microtubes)

  • Syringes and needles for blood collection

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least 7 days prior to the study, with ad libitum access to standard chow and water.

  • Dosing Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 5 mL/kg dosing volume). Protect the formulation from light due to the light-sensitive nature of riboflavin.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Weigh each rat immediately before dosing to determine the precise volume of the formulation to be administered. Administer the this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into K2-EDTA tubes and gently invert to mix. Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until bioanalysis.

2. Protocol for Bioanalysis of this compound in Rat Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

  • Rat plasma samples

  • This compound and a suitable internal standard (IS), e.g., 13C,15N2-Riboflavin

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards and QCs by spiking known concentrations into blank rat plasma.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to separate this compound from endogenous interferences.

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: Precursor ion > Product ion (to be determined based on the specific deuteration pattern)

        • IS (13C,15N2-Riboflavin): Precursor ion > Product ion

  • Data Analysis: Quantify the concentration of this compound in the plasma samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

Riboflavin_Metabolic_Pathway Riboflavin_d3 This compound (from diet/dose) FMN_d3 Flavin Mononucleotide-d3 (FMN-d3) Riboflavin_d3->FMN_d3 Flavokinase (ATP -> ADP) Excretion Excretion (Urine) Riboflavin_d3->Excretion FMN_d3->Riboflavin_d3 FMN Phosphatase FAD_d3 Flavin Adenine Dinucleotide-d3 (FAD-d3) FMN_d3->FAD_d3 FAD Synthetase (ATP -> PPi) Flavoproteins Flavoproteins FMN_d3->Flavoproteins FAD_d3->FMN_d3 FAD Pyrophosphatase FAD_d3->Flavoproteins PK_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_data Data Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Acclimatization->Fasting DosePrep Dose Formulation (this compound in Vehicle) Dosing Oral Gavage Dosing DosePrep->Dosing Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling PlasmaSep Plasma Separation (Centrifugation) Sampling->PlasmaSep SamplePrep Sample Preparation (Protein Precipitation) PlasmaSep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LCMS->PK_Calc Reporting Reporting PK_Calc->Reporting

Application Notes and Protocols for Metabolic Flux Analysis with a Riboflavin-d3 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates (tracers) and tracking the incorporation of the label into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. While carbon-13 (¹³C) labeled tracers are common, the use of deuterium-labeled compounds, such as Riboflavin-d3, offers a unique window into specific metabolic processes, particularly those involving redox reactions and cofactor biosynthesis.

Riboflavin (Vitamin B2) is an essential precursor for the synthesis of the flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for the function of a vast array of flavoproteins that participate in fundamental cellular processes, including mitochondrial respiration, fatty acid oxidation, and redox homeostasis.[1] By using this compound as a tracer, researchers can specifically probe the dynamics of FMN and FAD synthesis and turnover, providing valuable insights into the regulation of cellular redox balance and energy metabolism. This is of particular interest in drug development and disease research, where alterations in these pathways are frequently observed.

These application notes provide a detailed protocol for conducting metabolic flux analysis using a this compound tracer, from experimental design to data analysis.

Application: Tracing Flavin Coenzyme Biosynthesis and Redox Metabolism

Objective: To quantify the flux of riboflavin into the cellular pools of FMN and FAD. This allows for the assessment of the capacity of a biological system (e.g., cell culture, tissue) to synthesize and maintain its essential redox cofactors.

Key Questions Addressed:

  • What is the rate of FMN and FAD synthesis from exogenous riboflavin?

  • How do disease states or drug treatments affect the turnover of the flavin coenzyme pool?

  • What is the contribution of de novo synthesis versus salvage pathways to the maintenance of FAD and FMN levels?

Experimental Workflow

The overall experimental workflow for a this compound tracer study involves several key steps, from cell culture and tracer introduction to metabolite extraction and analysis.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture/ System Equilibration B Introduction of This compound Tracer A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E LC-MS/MS Analysis D->E F Quantification of Labeled & Unlabeled Flavins E->F G Isotopic Enrichment Calculation F->G H Metabolic Flux Modeling G->H I Data Interpretation H->I

A generalized workflow for metabolic flux analysis using a this compound tracer.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cell cultures but can be adapted for suspension cultures or other biological systems.

Materials:

  • This compound (deuterated riboflavin)

  • Cell culture medium deficient in riboflavin

  • Standard cell culture reagents and equipment

  • LC-MS/MS system

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • Internal standards for quantification (e.g., ¹³C,¹⁵N-labeled FAD)

Protocol:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures logarithmic growth during the experiment.

    • Culture cells in standard, complete medium until they reach the desired confluency (typically 70-80%).

  • Media Switch and Tracer Introduction:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Replace the standard medium with a custom riboflavin-deficient medium supplemented with a known concentration of this compound. The concentration of this compound should be optimized to be non-toxic and sufficient to observe labeling.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the introduction of the tracer, collect samples for analysis.

    • The time points should be chosen to capture the kinetics of label incorporation into FMN and FAD.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.

    • Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

    • Add internal standards to the reconstituted sample for accurate quantification.

Analytical Method: LC-MS/MS for Flavin Quantification

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for the sensitive and specific quantification of flavins.

Chromatographic Separation:

ParameterRecommended Conditions
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for the separation of Riboflavin, FMN, and FAD
Flow Rate Dependent on the column dimensions
Column Temperature 30-40°C

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and deuterated Riboflavin, FMN, and FAD must be determined empirically. Example transitions are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Riboflavin377.1243.1
This compound 380.1 246.1
FMN457.1359.1
FMN-d3 460.1 362.1
FAD830.2348.1
FAD-d3 833.2 351.1

Note: The exact m/z values for deuterated species will depend on the position and number of deuterium atoms in the this compound standard.

Data Analysis and Interpretation

  • Quantification of Labeled and Unlabeled Flavins:

    • Generate calibration curves for each unlabeled flavin using authentic standards.

    • Use the internal standards to correct for variations in sample preparation and instrument response.

    • Determine the concentrations of the unlabeled (M+0) and labeled (M+3) isotopologues of Riboflavin, FMN, and FAD at each time point.

  • Calculation of Isotopic Enrichment:

    • Calculate the fractional isotopic enrichment for FMN and FAD at each time point using the following formula: Fractional Enrichment = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite])

  • Metabolic Flux Modeling:

    • The rate of label incorporation into FMN and FAD can be used to model the flux through the flavin biosynthesis pathway. Simple kinetic models can be used to estimate the rate constants for the conversion of Riboflavin to FMN and FMN to FAD.

Signaling Pathway Diagram

The synthesis of FMN and FAD from riboflavin is a fundamental metabolic pathway.

Riboflavin Metabolism cluster_0 Cellular Uptake cluster_1 Intracellular Metabolism cluster_2 Enzymatic Conversions Riboflavin_ext Extracellular This compound Riboflavin_int Intracellular This compound Riboflavin_ext->Riboflavin_int Transport RFK Riboflavin Kinase (RFK) Riboflavin_int->RFK FMN FMN-d3 FADS FAD Synthetase (FADS) FMN->FADS FAD FAD-d3 RFK->FMN FADS->FAD

The metabolic pathway of this compound to FMN-d3 and FAD-d3.

Quantitative Data Summary

The following table provides a hypothetical example of the quantitative data that could be obtained from a this compound tracer experiment. The values represent the mean concentration (in pmol/million cells) ± standard deviation.

Time (hours)This compoundFMN-d3FAD-d3
0 0.0 ± 0.00.0 ± 0.00.0 ± 0.0
2 15.2 ± 1.82.1 ± 0.30.5 ± 0.1
4 18.5 ± 2.14.5 ± 0.61.2 ± 0.2
8 20.1 ± 2.58.9 ± 1.13.8 ± 0.5
12 19.8 ± 2.312.3 ± 1.57.2 ± 0.9
24 17.5 ± 2.015.8 ± 1.914.5 ± 1.8

Conclusion

Metabolic flux analysis using a this compound tracer is a valuable tool for investigating the dynamics of flavin coenzyme biosynthesis and redox metabolism. The detailed protocol and methodologies provided in these application notes offer a framework for researchers to design and execute robust experiments to gain deeper insights into cellular function in health and disease. The ability to quantify the flux of riboflavin into FMN and FAD provides a direct measure of a cell's capacity to maintain its redox machinery, a critical aspect of cellular physiology and a potential target for therapeutic intervention.

References

sample preparation for Riboflavin-d3 analysis in whole blood

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN).[1][2][3] Accurate quantification of riboflavin levels in biological matrices such as whole blood is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as Riboflavin-d3, is critical for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.[4]

This application note provides a detailed protocol for the sample preparation of this compound in human whole blood for subsequent LC-MS/MS analysis. The described method utilizes a straightforward protein precipitation technique, which is a common and effective procedure for preparing whole blood samples.[5][6][7] This approach ensures efficient removal of proteins that can interfere with the analysis, while providing excellent analyte recovery.

Experimental Protocol

This protocol outlines a sample preparation method for the analysis of this compound in whole blood using protein precipitation with zinc sulfate in methanol. This method has been shown to yield good results for the analysis of B vitamins.[5]

Materials and Reagents:

  • Whole blood samples (collected in EDTA tubes)

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Zinc sulfate (ZnSO₄)

  • 0.2 M Zinc Sulfate in Methanol: Dissolve the appropriate amount of zinc sulfate in methanol to achieve a 0.2 M concentration.

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Sample Preparation Procedure:

  • Sample Thawing and Mixing: If samples are frozen, thaw them at room temperature. Once thawed, gently vortex the whole blood samples to ensure homogeneity. Due to the light-sensitive nature of riboflavin, it is crucial to protect the samples from light throughout the preparation process.[8][9]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 300 µL of 0.2 M zinc sulfate in methanol to the microcentrifuge tube. The use of an acidic agent is an alternative, but zinc sulfate in an organic solvent is a very effective non-acidic precipitating agent.[5]

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples on ice for 15 minutes to further facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of riboflavin in biological matrices using protein precipitation followed by LC-MS/MS. The data is compiled from various studies and demonstrates the effectiveness of the described sample preparation method.

AnalyteMatrixSample Preparation MethodRecovery (%)Linearity Range (ng/mL)Precision (RSD %)
RiboflavinHuman PlasmaProtein Precipitation with Zinc Sulfate90.5 - 99.5[4]0.5 - 50.0[4]< 11 (Inter-day)[4]
B Vitamins (including Riboflavin)Whole BloodProtein Precipitation with Zinc Sulfate/Methanol65 - 108[5]0.42 - 5.0 (µg/L)0.5 - 13[5]

Workflow Diagram

Riboflavin_d3_Sample_Prep cluster_prep Sample Preparation cluster_analysis Analysis start Start: Whole Blood Sample aliquot Aliquot 100 µL Whole Blood start->aliquot add_is Spike with this compound Internal Standard aliquot->add_is add_precip Add 300 µL 0.2 M ZnSO4 in Methanol add_is->add_precip vortex Vortex for 30 seconds add_precip->vortex incubate Incubate on ice for 15 minutes vortex->incubate centrifuge Centrifuge at 20,000 x g for 10 minutes incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms

Caption: Workflow for this compound Sample Preparation in Whole Blood.

Conclusion

The described protein precipitation method provides a simple, rapid, and effective means of preparing whole blood samples for the quantitative analysis of this compound by LC-MS/MS. This protocol is well-suited for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for riboflavin analysis in a complex biological matrix. The use of a deuterated internal standard ensures high-quality data suitable for a range of applications.

References

Application Note: Quantification of Riboflavin in Food Matrices using Riboflavin-d3 as a Spike-in Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways. Accurate quantification of riboflavin in food products, especially in fortified foods and infant formula, is essential for quality control, nutritional labeling, and regulatory compliance. The analysis of riboflavin in complex food matrices presents analytical challenges due to matrix effects and the vitamin's potential for degradation. The use of a stable isotope-labeled internal standard, such as Riboflavin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the quantification of riboflavin. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard as the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.

This application note provides a detailed protocol for the determination of total riboflavin in a food matrix, exemplified by infant formula, using this compound as a spike-in standard. The methodology is based on established and validated methods, such as AOAC Official Method 2015.14, which ensures reliability and reproducibility of the results.[1][2][3][4]

Principle of the Method

The method involves the extraction of riboflavin from the food matrix, including an enzymatic hydrolysis step to release all forms of riboflavin. A known amount of this compound is spiked into the sample prior to extraction, serving as the internal standard. Following cleanup, the extract is analyzed by LC-MS/MS. The concentration of riboflavin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of riboflavin and a constant concentration of this compound.

Mandatory Visualizations

logical_relationship cluster_sample Food Sample cluster_standard Spike-in Standard cluster_processing Sample Processing cluster_quantification Quantification Analyte Riboflavin (Analyte) (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (IS) (Known Amount) IS->Extraction Spike-in LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Riboflavin Ratio->Concentration Calibration Curve

Caption: Logical workflow for isotope dilution mass spectrometry.

experimental_workflow start Start sample_prep 1. Sample Preparation (e.g., 1g of infant formula) start->sample_prep spike 2. Spike with this compound (Internal Standard) sample_prep->spike enzymatic_hydrolysis 3. Enzymatic Hydrolysis (e.g., with acid phosphatase) spike->enzymatic_hydrolysis extraction 4. Extraction & Protein Precipitation (e.g., with Acetonitrile) enzymatic_hydrolysis->extraction centrifugation 5. Centrifugation extraction->centrifugation filtration 6. Filtration of Supernatant centrifugation->filtration lcms_analysis 7. LC-MS/MS Analysis filtration->lcms_analysis data_processing 8. Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for riboflavin analysis in food.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).

  • Standards: Riboflavin (certified reference material), this compound (isotopically labeled internal standard).

  • Enzymes: Acid Phosphatase from potato (e.g., Sigma-Aldrich).

  • Other Reagents: Ammonium formate, Hydrochloric acid.

  • Sample: Infant formula powder (or other food matrix).

Standard and Internal Standard Preparation
  • Riboflavin Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Riboflavin reference standard and dissolve in a suitable solvent mixture (e.g., water with a small amount of ammonium hydroxide to aid dissolution) in a 100 mL volumetric flask.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in a suitable solvent in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Riboflavin stock solution to cover the expected concentration range in the samples. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.

Sample Preparation
  • Weighing and Homogenization: Accurately weigh approximately 1.0 g of the powdered infant formula into a 50 mL polypropylene centrifuge tube. Add a specific volume of water to reconstitute the powder and vortex to homogenize.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample, blank, and quality control sample.

  • Enzymatic Hydrolysis: To release phosphorylated forms of riboflavin, an enzymatic digestion is performed.[1][2][3] Add a solution of acid phosphatase in an appropriate buffer (e.g., acetate buffer) to the sample. Incubate the mixture under optimized conditions (e.g., 37°C for 2 hours).

  • Extraction and Protein Precipitation: Add a sufficient volume of a protein precipitating agent, such as acetonitrile or a solution of zinc sulfate in methanol, to the sample.[5] Vortex vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins and other solid materials.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 20 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate riboflavin from matrix interferences (e.g., starting with high aqueous phase and ramping up the organic phase)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the instrument (e.g., 3.5 kV)
Source Temperature Optimized for the instrument (e.g., 150°C)
Desolvation Temperature Optimized for the instrument (e.g., 400°C)
MRM Transitions See table below

MRM Transitions for Riboflavin and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Riboflavin 377.1243.1Optimized for instrument
This compound 380.1243.1Optimized for instrument

Note: The product ion for this compound may vary depending on the position of the deuterium labels. The transition provided is a common example.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a method for riboflavin analysis in infant formula using a stable isotope-labeled internal standard.[1][3]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Calibration Range 5 - 500 ng/mL

Table 2: Accuracy and Precision Data

Spike LevelMean Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDir, %)
Low 98.52.54.2
Medium 101.21.83.5
High 99.81.53.1

Data is representative and based on typical performance of such methods.[1][3]

Conclusion

The use of this compound as a spike-in internal standard for the LC-MS/MS analysis of riboflavin in complex food matrices provides a highly accurate, precise, and robust method. The stable isotope dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine quality control and regulatory compliance testing in the food industry.

References

Application Notes and Protocols for Cell Culture Experiments Using Deuterated Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a vast array of cellular redox reactions, playing a central role in energy metabolism, cellular respiration, and antioxidant defense.[1] The study of riboflavin metabolism and its downstream effects is critical for understanding cellular health, disease pathogenesis, and the impact of therapeutic compounds.

Deuterated riboflavin, a stable isotope-labeled version of riboflavin, serves as a powerful tool in metabolic research. Its primary application is as an internal standard for the precise quantification of endogenous riboflavin and its metabolites using mass spectrometry.[2][3] Furthermore, it can be employed as a tracer to elucidate the dynamics of riboflavin uptake, its conversion to FMN and FAD, and its incorporation into various metabolic pathways. This technique, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), allows for the dynamic tracking of metabolic fluxes and provides a more accurate picture of cellular metabolism than steady-state metabolite measurements alone.[4][5]

These application notes provide detailed protocols for utilizing deuterated riboflavin in cell culture experiments for both quantification and metabolic tracing studies.

Data Presentation

Table 1: Typical Riboflavin Concentrations in Common Cell Culture Media

Understanding the basal levels of riboflavin in standard cell culture media is essential for designing effective labeling experiments. It is often necessary to use a riboflavin-deficient medium and supplement it with the deuterated tracer.

Cell Culture MediumTypical Riboflavin Concentration (mg/L)Typical Riboflavin Concentration (µM)
DMEM (Dulbecco's Modified Eagle Medium)~0.4~1.0
RPMI-16400.2~0.53
Ham's F-12~0.038~0.1
McCoy's 5A Medium~0.2~0.53
Minimum Essential Medium Eagle (EMEM)~0.10.27

Note: Concentrations can vary between manufacturers. Always consult the specific formulation sheet for the medium in use.[1]

Table 2: Recommended Deuterated Riboflavin Concentrations for Cell Culture Experiments

The optimal concentration of deuterated riboflavin will depend on the specific cell line and experimental goals. The following are general recommendations.

ApplicationRecommended Concentration Range (µM)Key Considerations
Internal Standard Spiked into cell lysate/supernatant post-extractionThe amount should be comparable to the expected endogenous riboflavin concentration.
Metabolic Tracing (SILEC) 0.5 - 10The concentration should be sufficient to support cell health and allow for detectable incorporation into FMN and FAD. The basal medium should be deficient in natural riboflavin.

Signaling and Metabolic Pathways

Riboflavin Metabolism

Riboflavin is transported into the cell and is enzymatically converted into its biologically active forms, FMN and FAD. This two-step process is fundamental for the function of numerous flavoproteins that are critical for cellular metabolism.[1][6]

Riboflavin_Metabolism Riboflavin Deuterated Riboflavin FMN Deuterated FMN Riboflavin->FMN  Riboflavin Kinase (RFK) FAD Deuterated FAD FMN->FAD  FAD Synthase (FADS) Flavoproteins Flavoproteins FMN->Flavoproteins FAD->Flavoproteins

Caption: Conversion of deuterated riboflavin to its active coenzyme forms, FMN and FAD.

Experimental Protocols

Protocol 1: Quantification of Endogenous Riboflavin Using Deuterated Riboflavin as an Internal Standard

This protocol describes the use of deuterated riboflavin as an internal standard for the accurate quantification of natural riboflavin in cell culture samples by LC-MS/MS.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Deuterated riboflavin (e.g., Riboflavin-d3 or Riboflavin-d8) stock solution of known concentration

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of deuterated riboflavin stock solution to each sample. The amount should be within the linear range of the instrument and comparable to the expected endogenous riboflavin concentration.

  • Protein Precipitation:

    • Vortex the samples vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of LC-MS grade water or mobile phase.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for riboflavin detection.

    • Create a standard curve using known concentrations of natural riboflavin.

    • Quantify the endogenous riboflavin by calculating the peak area ratio of natural riboflavin to the deuterated riboflavin internal standard and comparing it to the standard curve.

Protocol 2: Stable Isotope Tracing of Riboflavin Metabolism (SILEC)

This protocol outlines a method for tracing the metabolic fate of deuterated riboflavin in cultured cells.

Materials:

  • Cell line of interest

  • Riboflavin-free basal medium (e.g., custom formulation of DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Deuterated riboflavin (e.g., this compound or Riboflavin-d8)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Materials for metabolite extraction (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Preparation of Labeling Medium:

    • Reconstitute the riboflavin-free basal medium according to the manufacturer's instructions.

    • Supplement the medium with dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the concentration of unlabeled riboflavin.

    • Add the deuterated riboflavin to the medium to achieve the desired final concentration (e.g., 1 µM).

    • Add any other required supplements.

    • Sterile filter the complete labeling medium through a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Culture the cells in standard medium until they reach the desired confluency.

    • To start the labeling experiment, aspirate the standard medium, wash the cells once with PBS, and replace it with the prepared labeling medium.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the deuterated riboflavin. The incubation time should be optimized based on the cell line's doubling time and riboflavin turnover rate.

  • Metabolite Extraction:

    • At the end of the incubation period, harvest the cells and extract the metabolites as described in Protocol 1 (steps 1.1 - 1.4, without the spiking of the internal standard as the labeling itself is being measured).

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the isotopic enrichment in riboflavin, FMN, and FAD.

    • Monitor the mass shifts corresponding to the deuterated isotopes to distinguish between labeled and unlabeled metabolites.

    • Calculate the percentage of the labeled metabolite pool to assess the rate of incorporation and turnover.

Experimental Workflow Visualization

The general workflow for a stable isotope tracing experiment using deuterated riboflavin involves several key stages, from the initial cell culture to the final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Riboflavin-Free Medium + Deuterated Riboflavin + Dialyzed FBS Cell_Culture Culture Cells to Desired Confluency Labeling Incubate with Labeling Medium Cell_Culture->Labeling Harvest Harvest Cells and Extract Metabolites Labeling->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS Data_Analysis Data Analysis: Isotopic Enrichment, Flux Calculation LCMS->Data_Analysis

Caption: General experimental workflow for stable isotope tracing with deuterated riboflavin.

References

Application Notes and Protocols for Riboflavin-d3 in Vitamin B2 Deficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins.[1] Vitamin B2 deficiency, known as ariboflavinosis, can lead to a range of clinical manifestations, from skin lesions and hair loss to more severe neurological and hematological issues.[1]

Stable isotope-labeled compounds, such as Riboflavin-d3, are invaluable tools in nutrition and metabolic research.[2][3] By tracing the fate of the labeled compound in vivo, researchers can accurately study its absorption, distribution, metabolism, and excretion (ADME). This compound, a deuterated form of riboflavin, serves as an excellent tracer for quantifying bioavailability and assessing metabolic turnover in vitamin B2 deficiency studies. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise differentiation between the administered tracer and endogenous riboflavin.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the study of vitamin B2 deficiency.

Key Biomarkers in Vitamin B2 Deficiency

Accurate assessment of vitamin B2 status is critical in deficiency studies. The following biomarkers are commonly employed:

BiomarkerAnalysis TypeSampleBenefitsLimitations
Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC) Functional, IndirectRed Blood CellsGold standard for assessing tissue riboflavin status.Does not reflect recent dietary intake; fresh samples are required.[5]
Plasma Flavins (Riboflavin, FMN, FAD) DirectPlasma/SerumReflects recent dietary intake and status.May not accurately represent tissue stores.
Urinary Riboflavin Excretion DirectUrineGood indicator of recent dietary intake.Not a reliable marker for chronic low vitamin B2 status.[5]

EGRAC Interpretation:

  • < 1.2: Adequate riboflavin status

  • 1.2 - 1.4: Marginal deficiency

  • > 1.4: Biochemical deficiency[5]

Experimental Protocols

This section outlines detailed methodologies for conducting a vitamin B2 deficiency study using this compound as a tracer. The protocols are adapted from established methods using stable isotopes of riboflavin.[2][6]

Induction of Vitamin B2 Deficiency (Animal Model)

A common approach to induce vitamin B2 deficiency in a preclinical setting is through a specially formulated diet.

Protocol:

  • Animal Model: Wistar rats are a frequently used model for nutritional studies.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.

  • Deficiency Induction Diet: Switch the experimental group to a riboflavin-deficient diet. This diet should be isocaloric with the control diet and contain all other essential nutrients. The control group will receive the same diet supplemented with a normal level of riboflavin.

  • Duration: Maintain the animals on their respective diets for a period of 4-6 weeks to induce a state of vitamin B2 deficiency.

  • Monitoring: Monitor the animals regularly for clinical signs of deficiency (e.g., weight loss, dermatitis, alopecia).

  • Confirmation of Deficiency: Prior to the administration of this compound, collect blood samples to confirm deficiency by measuring baseline EGRAC and/or plasma flavin concentrations.

This compound Bioavailability and Metabolism Study (Human or Animal)

This protocol describes the administration of a this compound tracer to assess its absorption and metabolism.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile water, milk)

  • Blood collection tubes (e.g., heparinized tubes, protected from light)

  • Urine collection containers (protected from light)

Protocol:

  • Subject Preparation: Subjects (human or animal) should be fasted overnight prior to the administration of the tracer.

  • Baseline Sampling: Collect baseline blood and urine samples immediately before the administration of this compound.

  • Tracer Administration: Administer a precisely weighed oral dose of this compound. The dosage should be physiologically relevant and can be adjusted based on the study design. For human studies, a dose in the range of 400 µg has been used in similar stable isotope studies.[2]

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Protect samples from light immediately after collection.

    • Urine: Collect a complete 24-hour urine sample post-administration. Ensure the collection container is protected from light.

  • Sample Processing:

    • Plasma/Serum: Centrifuge blood samples to separate plasma or serum. Immediately freeze the samples at -80°C until analysis.

    • Urine: Measure the total volume of the 24-hour urine collection and store aliquots at -80°C until analysis.

Analytical Methodology: Quantification of this compound by LC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of this compound and its unlabeled counterpart in biological matrices.

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₄,¹⁵N₂-Riboflavin).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of riboflavin and its deuterated analog. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled riboflavin and this compound.

Quantitative Data Summary:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Riboflavin377.1243.1
This compound380.1246.1
¹³C₄,¹⁵N₂-Riboflavin (Internal Standard)383.1245.1

Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of this compound and the instrument used.

Functional Assessment: Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC) Assay

This assay measures the functional status of riboflavin at the tissue level.

Protocol:

  • Erythrocyte Preparation: Isolate erythrocytes from a whole blood sample by centrifugation and wash them with isotonic saline.

  • Hemolysate Preparation: Lyse the washed erythrocytes to release their contents, including glutathione reductase.

  • Enzyme Activity Measurement:

    • Measure the basal activity of glutathione reductase in the hemolysate.

    • Measure the stimulated activity of the enzyme after the addition of exogenous FAD.

  • Calculation: The EGRAC is calculated as the ratio of FAD-stimulated activity to basal activity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from a this compound study.

Table 1: Pharmacokinetic Parameters of this compound in Plasma (Example Data)

ParameterValueUnit
Cmax (Maximum Concentration)[Insert Value]ng/mL
Tmax (Time to Maximum Concentration)[Insert Value]hours
AUC (Area Under the Curve)[Insert Value]ng*h/mL
Half-life (t₁/₂)[Insert Value]hours

Note: Specific pharmacokinetic data for this compound is not widely available and should be determined experimentally. General pharmacokinetic studies of riboflavin indicate a half-life of absorption of approximately 1.1 hours.[7][8]

Table 2: Bioavailability of this compound (Example Data)

ParameterValueUnit
Urinary Excretion of this compound (24h)[Insert Value]% of dose
Apparent Bioavailability[Insert Value]%

Note: Studies using other stable isotopes of riboflavin have reported bioavailability from food sources to be in the range of 60-67% based on urinary excretion.[2][6]

Table 3: Biomarker Levels Before and After this compound Administration in a Deficiency Model (Example Data)

BiomarkerBaseline (Deficient)Post-AdministrationUnit
EGRAC> 1.4[Insert Value]Ratio
Plasma Riboflavin[Insert Value][Insert Value]nmol/L
Plasma FMN[Insert Value][Insert Value]nmol/L
Plasma FAD[Insert Value][Insert Value]nmol/L

Visualizations

Riboflavin Metabolism and Signaling Pathway

Riboflavin_Metabolism Dietary Riboflavin Dietary Riboflavin Riboflavin Riboflavin Dietary Riboflavin->Riboflavin This compound (Tracer) This compound (Tracer) This compound (Tracer)->Riboflavin FMN FMN Riboflavin->FMN Riboflavin Kinase FAD FAD FMN->FAD FAD Synthetase Flavoproteins Flavoproteins FMN->Flavoproteins FAD->Flavoproteins Metabolic Functions Metabolic Functions Flavoproteins->Metabolic Functions

Caption: Metabolic pathway of riboflavin to its active coenzyme forms, FMN and FAD.

Experimental Workflow for this compound Tracer Study

Experimental_Workflow cluster_Phase1 Deficiency Induction (4-6 weeks) cluster_Phase2 Tracer Administration and Sampling cluster_Phase3 Analysis Control Diet Control Diet Baseline Sampling (Blood, Urine) Baseline Sampling (Blood, Urine) Control Diet->Baseline Sampling (Blood, Urine) Riboflavin-Deficient Diet Riboflavin-Deficient Diet Riboflavin-Deficient Diet->Baseline Sampling (Blood, Urine) Oral this compound Oral this compound Baseline Sampling (Blood, Urine)->Oral this compound EGRAC Assay EGRAC Assay Baseline Sampling (Blood, Urine)->EGRAC Assay Time-course Sampling (Blood, 0-24h) Time-course Sampling (Blood, 0-24h) Oral this compound->Time-course Sampling (Blood, 0-24h) 24h Urine Collection 24h Urine Collection Oral this compound->24h Urine Collection LC-MS/MS Analysis LC-MS/MS Analysis Time-course Sampling (Blood, 0-24h)->LC-MS/MS Analysis Time-course Sampling (Blood, 0-24h)->EGRAC Assay 24h Urine Collection->LC-MS/MS Analysis

Caption: Workflow for a this compound tracer study in a vitamin B2 deficiency model.

References

Application Note: Quantitative GC-MS Analysis of Riboflavin and its Metabolites using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins. Accurate quantification of riboflavin and its metabolites in biological matrices is therefore of significant interest in nutrition science, clinical diagnostics, and drug development. While liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique for riboflavin, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. This application note details a comprehensive protocol for the quantitative analysis of riboflavin in human plasma using a stable isotope-labeled internal standard, Riboflavin-d3, coupled with GC-MS. The methodology involves a robust sample preparation procedure including protein precipitation and chemical derivatization to enhance the volatility and thermal stability of the analytes.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of riboflavin, is added to the plasma sample as an internal standard at the beginning of the sample preparation process. This allows for accurate quantification by correcting for any analyte loss during sample extraction and derivatization, as well as variations in instrument response. Following protein precipitation to release the analytes from matrix components, the supernatant is subjected to a two-step derivatization process: methoximation followed by trimethylsilylation (TMS). This chemical modification of the polar functional groups of riboflavin and its metabolites increases their volatility, making them amenable to GC-MS analysis. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Riboflavin Metabolic Pathway

The metabolic journey of riboflavin is central to cellular energy production. Ingested riboflavin is absorbed and then converted into its biologically active forms, FMN and FAD, through a series of enzymatic reactions. These coenzymes are vital for the function of numerous flavoproteins.

Riboflavin_Metabolism Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi) Flavoproteins Flavoproteins FMN->Flavoproteins FAD->Flavoproteins

Figure 1: Simplified Riboflavin Metabolic Pathway.

Experimental Protocols

Reagents and Materials
  • Riboflavin and this compound standards

  • Methanol (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Human plasma (drug-free)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or incubator

Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation process for the GC-MS analysis of riboflavin.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample (100 µL) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Protein_Precipitation Protein Precipitation (Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Drying Evaporation to Dryness Supernatant_Transfer->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection Data_Acquisition Data Acquisition (Scan or SIM mode) GC_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Figure 2: Experimental Workflow for GC-MS Analysis.

Detailed Protocol
  • Sample Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous riboflavin levels).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Methoximation: Reconstitute the dried residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes. This step is crucial for derivatizing any keto groups.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to the methoximated sample. Vortex and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl and amine groups to their corresponding TMS ethers and TMS amines.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Conditions

The following are suggested starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Quantitative Analysis

For quantitative analysis, it is essential to identify characteristic fragment ions for both riboflavin and this compound that are unique and free from matrix interference. The following table provides a template for the expected ions based on predicted mass spectra of the fully trimethylsilylated derivatives. Note: These values are based on theoretical predictions and require experimental verification.

CompoundDerivatizationPredicted Molecular Ion (M+) [m/z]Quantifier Ion [m/z]Qualifier Ion(s) [m/z]
Riboflavin5 TMS groups736To be determinedTo be determined
This compound5 TMS groups739To be determinedTo be determined
Other Riboflavin MetabolitesTMSTo be determinedTo be determinedTo be determined

A calibration curve should be prepared by analyzing a series of calibration standards containing known concentrations of riboflavin and a constant concentration of this compound. The peak area ratio of the riboflavin quantifier ion to the this compound quantifier ion is plotted against the concentration of riboflavin. The concentration of riboflavin in unknown samples is then determined from this calibration curve.

The following table presents a template for summarizing the quantitative performance of the method. Note: The values presented are for illustrative purposes and should be determined experimentally during method validation.

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)~1-5 ng/mL
Limit of Quantification (LOQ)~5-10 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Discussion and Conclusion

This application note provides a framework for the quantitative analysis of riboflavin in human plasma by GC-MS using a stable isotope-labeled internal standard. The described sample preparation protocol, involving protein precipitation and a two-step derivatization, is designed to be robust and effective for complex biological matrices. The use of this compound ensures high accuracy and precision in quantification.

It is important to note that while GC-MS is a powerful technique, the analysis of riboflavin and its more polar metabolites like FMN and FAD can be challenging due to their low volatility and thermal lability, even after derivatization. The presented protocol is a starting point, and method development and validation are crucial for achieving reliable results. Researchers should experimentally determine the optimal derivatization conditions, GC-MS parameters, and characteristic ions for quantification.

For drug development professionals, this method can be adapted for preclinical and clinical studies to assess the impact of new chemical entities on riboflavin metabolism and nutritional status. The high specificity and sensitivity of this GC-MS method make it a valuable tool in the comprehensive evaluation of drug safety and efficacy.

Troubleshooting & Optimization

Technical Support Center: Riboflavin-d3 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of Riboflavin-d3.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments due to matrix effects.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Question: My QC samples for this compound analysis are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause and how can I troubleshoot this?

Answer: Poor accuracy and precision in QC samples are often indicative of uncompensated matrix effects. This means that components in your sample matrix are interfering with the ionization of this compound and/or its stable isotope-labeled internal standard (SIL-IS), leading to unreliable results.

Troubleshooting Steps:

  • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[1] This will help you understand the magnitude of the matrix effect.

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components like phospholipids.[2][3] Consider switching to a more rigorous technique.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for complex matrices.[4] If using PPT, compare different precipitation agents. For instance, zinc sulfate in methanol has shown better accuracy for some B vitamins compared to trichloroacetic acid.[5]

    • Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT by partitioning this compound into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): Often provides the most thorough cleanup by selectively isolating the analyte.[3]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte peak from early-eluting interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter selectivity.[4]

  • Check for SIL-IS Co-elution: Ensure that this compound and its SIL-IS are co-eluting perfectly. A slight shift in retention time can expose them to different matrix effects, compromising quantification.

Issue 2: Inconsistent or Unstable Internal Standard (IS) Response

Question: The peak area of my this compound internal standard is highly variable across my sample set, or it is significantly different from the response in my calibration standards prepared in a clean solvent. Why is this happening?

Answer: High variability in the IS response suggests that the IS is also affected by matrix effects, and the effect is not consistent from sample to sample. This can happen if the matrix composition varies between your samples or between your samples and calibrators.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a representative blank matrix (e.g., plasma from an un-dosed subject) that is free of the analyte.[6] This helps to ensure that the calibrators experience similar matrix effects as the unknown samples.

  • Investigate Different Matrix Lots: If you are using a surrogate matrix, test different batches or lots to ensure that the matrix effect is consistent.[4]

  • Enhance Sample Cleanup: A more robust sample preparation method (LLE or SPE) is likely necessary to remove the variable interfering components.[3]

  • Dilution: If the analyte concentration is sufficiently high, you can try diluting the sample to reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components present in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[1]

Q2: What are the common causes of matrix effects in biological samples?

A2: The most common culprits are endogenous substances that are not completely removed during sample preparation. These include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).[2]

  • Salts and Buffers: High concentrations of non-volatile salts can suppress the analyte signal.

  • Proteins and Peptides: Residual proteins and peptides can also interfere with ionization.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte. Therefore, it is assumed to experience the same degree of extraction loss and matrix effects as the analyte. By calculating the ratio of the analyte response to the IS response, these variations can be compensated for, leading to more accurate and precise results.

Q4: Can a SIL-IS always perfectly compensate for matrix effects?

A4: While highly effective, a SIL-IS may not always provide perfect compensation. One key reason is potential chromatographic separation from the native analyte due to the "isotope effect," where the deuterated standard may elute slightly earlier or later. If the matrix effect is not uniform across the entire peak width, this can lead to different degrees of ion suppression for the analyte and the IS, resulting in quantification errors.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Riboflavin analysis, illustrating the impact of different analytical conditions on matrix effects and recovery.

Table 1: Process Efficiency (Matrix Effect) of Riboflavin in Dog Plasma using Protein Precipitation

QC LevelConcentration (ng/mL)Process Efficiency (%)
Low1595.6 ± 4.5
Medium15091.8 ± 2.9
High150091.8 ± 3.4

Data adapted from a study on Riboflavin analysis in beagle dog plasma. Process efficiency reflects the matrix effect as no extraction step was involved.[4]

Table 2: Accuracy of Riboflavin Measurement with Different Protein Precipitation Agents in Whole Blood

Precipitating AgentSpiked Concentration (µg/L)Accuracy (%)
Trichloroacetic Acid (TCA)1051
Trichloroacetic Acid (TCA)10056
Zinc Sulfate (ZnSO₄) in Methanol1090
Zinc Sulfate (ZnSO₄) in Methanol10089

Data adapted from a study on the determination of B vitamins in whole blood, highlighting the significant impact of the protein precipitation agent on accuracy for Riboflavin.[5]

Experimental Protocols

Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Factor

This experiment is crucial for quantitatively assessing the magnitude of ion suppression or enhancement.

Objective: To determine the matrix factor (MF) for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final LC-MS mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (the same matrix as your study samples) using your established sample preparation method. After the final extraction step, spike the extracts with this compound and its SIL-IS to the same concentration as in Set A.

    • Set C (Blank Matrix): Extract the same six lots of blank biological matrix without adding the analyte or IS. This set is used to check for interferences at the retention time of this compound and its IS.

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The IS-normalized MF should be close to 1 if the SIL-IS is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

Objective: To extract this compound from plasma samples for LC-MS analysis.

Methodology:

  • To 50 µL of plasma sample (or standard, or QC), add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile (as the protein precipitating agent).

  • Vortex mix for another 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the clear supernatant to an HPLC vial.

  • Add 100 µL of the initial mobile phase to the vial.

  • Vortex mix for 30 seconds.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

This protocol is adapted from a method for Riboflavin analysis in dog plasma.[4]

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_sets Preparation of Analytical Sets cluster_analysis Analysis and Calculation blank_matrix Blank Biological Matrix extract Perform Sample Preparation Method blank_matrix->extract blank_extract Blank Matrix Extract extract->blank_extract set_b Set B: Spike Analyte + IS into Blank Matrix Extract blank_extract->set_b set_c Set C: Blank Matrix Extract (No Spike) blank_extract->set_c set_a Set A: Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis set_a->lcms set_b->lcms set_c->lcms calc Calculate Matrix Factor (MF) and IS-Normalized MF lcms->calc result Assess Ion Suppression/ Enhancement & IS Compensation calc->result

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

Troubleshooting_Logic_for_Poor_QC_Results cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Poor QC Accuracy/Precision check_is Check IS Response Variability start->check_is check_chrom Review Chromatography (Peak Shape, Co-elution) start->check_chrom improve_sp Improve Sample Prep (LLE, SPE) check_is->improve_sp matrix_match Use Matrix-Matched Calibrators check_is->matrix_match optimize_lc Optimize LC Method (Gradient, Column) check_chrom->optimize_lc end QC Pass improve_sp->end optimize_lc->end matrix_match->end

Caption: A logical workflow for troubleshooting poor QC results in this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on resolving poor peak shape issues encountered when using deuterated internal standards in chromatographic and mass spectrometric analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to poor peak shape—such as peak tailing, fronting, and broadening—when working with deuterated standards.

Q1: Why is my deuterated standard exhibiting a different retention time than the unlabeled analyte, and how can this affect peak shape?

A1: The slight difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the Chromatographic Isotope Effect (CIE).[1] This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as its van der Waals radius and hydrophobicity.[1] In reversed-phase liquid chromatography (LC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1]

This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement as they elute.[2] This can compromise the accuracy and precision of quantification and may manifest as distorted peak shapes if the two peaks are not baseline-resolved.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to visually assess the degree of separation.[2]

  • Optimize Chromatography:

    • Adjust the Gradient: Employing a shallower gradient can help to broaden the peaks, potentially improving their overlap.[3]

    • Modify Mobile Phase Composition: Minor adjustments to the organic and aqueous components of the mobile phase can alter selectivity and improve co-elution.[3]

    • Change Column Temperature: Adjusting the column temperature can also influence selectivity.[2][3]

  • Consider Alternative Standards: If chromatographic optimization fails to achieve co-elution, consider using an internal standard labeled with a heavier isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2]

Q2: What causes peak tailing for my deuterated standard, and how can I fix it?

A2: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. When observing this with a deuterated standard, it's important to investigate both general chromatographic issues and those specific to the labeled compound.

Common Causes and Solutions:

Potential Cause Description Recommended Solution
Secondary Interactions Interactions between basic analytes and acidic silanol groups on the column's stationary phase can cause tailing.[4][5]Operate at a lower mobile phase pH to protonate the silanol groups.[5] Use an end-capped column to minimize surface activity.[4]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and asymmetrical peaks.[4][6]Adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[7] Ensure adequate buffer strength (≥20 mM where possible).[7]
Column Overload Injecting too much sample can exceed the column's capacity, leading to peak distortion.[8]Reduce the injection volume or the concentration of the sample.[8]
Column Contamination or Degradation A contaminated or worn-out column, or a blocked frit, can lead to poor peak shapes for all analytes.[9][10]Backflush the column.[10] If the problem persists, replace the guard column or the analytical column.[10]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for Deuterated Standard check_all_peaks Does the unlabeled analyte also show tailing? start->check_all_peaks general_issue Indicates a general chromatographic problem. check_all_peaks->general_issue Yes specific_issue May indicate an issue specific to the deuterated standard. check_all_peaks->specific_issue No yes_path Yes check_column Inspect Column Condition (Contamination, Voids, Frit Blockage) general_issue->check_column check_mobile_phase Verify Mobile Phase pH and Buffer Strength check_column->check_mobile_phase solution_column Action: Replace Guard/Analytical Column or Backflush check_column->solution_column check_overload Assess for Column Overload check_mobile_phase->check_overload solution_mobile_phase Action: Adjust pH, Increase Buffer Concentration check_mobile_phase->solution_mobile_phase solution_overload Action: Reduce Sample Concentration/Volume check_overload->solution_overload no_path No check_purity Verify Isotopic and Chemical Purity of the Standard specific_issue->check_purity check_interactions Investigate Secondary Interactions (Silanol Groups) check_purity->check_interactions solution_purity Action: Consult Certificate of Analysis, Contact Supplier check_purity->solution_purity solution_interactions Action: Lower Mobile Phase pH, Use End-Capped Column check_interactions->solution_interactions

Caption: Troubleshooting workflow for peak tailing.

Q3: My deuterated standard's peak is fronting. What are the likely causes and solutions?

A3: Peak fronting, where the first half of the peak is broader than the second half, is less common than peak tailing but can still significantly impact data quality.[5][8]

Common Causes and Solutions:

Potential Cause Description Recommended Solution
Column Overload Injecting a highly concentrated sample can lead to fronting.[8][11]Dilute the sample or reduce the injection volume.[8]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak.[11][12]Ensure the sample solvent is as weak or weaker than the initial mobile phase.[12]
Poor Column Condition A collapsed column bed or other physical degradation of the column can lead to peak fronting.[11]Replace the column if it has been subjected to excessive pressure or incompatible operating conditions.[11]

Logical Relationship Diagram for Peak Fronting:

G start Peak Fronting Observed cause1 Column Overload start->cause1 cause2 Sample Solvent Incompatibility start->cause2 cause3 Poor Column Condition start->cause3 solution1 Reduce Sample Concentration/Volume cause1->solution1 solution2 Match Sample Solvent to Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Causes and solutions for peak fronting.

Q4: The peak for my deuterated standard is unusually broad. What should I investigate?

A4: Broad peaks can be a sign of several issues, ranging from the injection process to the column and mobile phase conditions.

Troubleshooting Steps for Broad Peaks:

  • Check for Excessive Residence Time: If peaks become broader throughout the chromatogram, it may indicate that the analytes are spending too much time in the system.[13]

    • Solution: Increase the mobile phase flow rate or the temperature ramp (for GC).[13]

  • Investigate Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can lead to band broadening.[6][9]

    • Solution: Use tubing with a narrow internal diameter and ensure connections are made with minimal dead volume.[4]

  • Evaluate for Hydrogen-Deuterium (H/D) Exchange: In some cases, the deuterium atoms on the standard can exchange with hydrogen atoms from the solvent.[14] This can lead to a broader peak or the appearance of shoulder peaks.

    • Solution: Ensure the deuterated standard is stored in an appropriate solvent and that the labeling is on a stable, non-exchangeable position (e.g., on an aromatic ring).[2][15]

Experimental Protocols

Protocol 1: Assessment of H/D Exchange Stability

Objective: To determine if the deuterated internal standard is stable in the analytical solution over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the unlabeled analyte and the deuterated internal standard in the initial mobile phase.[3]

    • Solution B: The deuterated internal standard only in the initial mobile phase.[3]

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the respective peak areas.[3]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[3]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3]

Protocol 2: Optimization of Mass Spectrometry Parameters

Objective: To ensure robust and sensitive detection of both the analyte and the deuterated internal standard.

Methodology:

  • Prepare Infusion Solutions: Prepare separate working solutions of the analyte and the deuterated internal standard (approximately 100-1000 ng/mL) in a solvent that mimics the initial mobile phase conditions.[16]

  • Precursor Ion Selection: Infuse each solution separately and optimize the precursor ion selection in the first quadrupole (Q1).[16]

  • Product Ion Selection: Perform a product ion scan to identify the most intense and stable fragment ions for both the analyte and the standard.[16] These will be used to create the Multiple Reaction Monitoring (MRM) transitions.

  • Optimize Collision Energy (CE) and Declustering Potential (DP): For each MRM transition, systematically ramp the CE and DP to find the values that produce the maximum signal intensity.[16] It is crucial to perform this optimization for both the analyte and the deuterated standard, as the optimal values may differ slightly.[16]

References

improving low recovery of Riboflavin-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Riboflavin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a deuterated form of Riboflavin (Vitamin B2), meaning that three of its hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to endogenous riboflavin, it behaves similarly during sample extraction and analysis. This allows for accurate quantification of the analyte by correcting for any loss that may occur during the sample preparation process.

Q2: What are the main factors that can lead to low recovery of this compound?

The primary factors contributing to the low recovery of this compound are its inherent instabilities. Key sensitivities include:

  • Light Exposure: Riboflavin is highly photosensitive and can degrade upon exposure to light, especially UV and blue light, into non-fluorescent compounds like lumichrome and lumiflavin.[1] All sample handling and extraction steps should be performed under subdued light conditions.

  • pH: Riboflavin is most stable in acidic to neutral solutions, with an optimal pH range of 5-6.[2] It degrades rapidly in alkaline conditions (pH > 7).[2][3]

  • Temperature: While relatively heat-stable in acidic or neutral solutions, high temperatures, especially in combination with alkaline pH and light, can accelerate its degradation.[2][4]

  • Sample Matrix Effects: Complex biological matrices such as plasma, urine, or tissue can contain components that interfere with the extraction process or bind to this compound, preventing its complete recovery.

Q3: What is a typical expected recovery rate for this compound in plasma and urine samples?

With an optimized extraction protocol, recovery rates for riboflavin and its deuterated analogs are generally high. Several studies have reported average recoveries in the range of 90-105% from plasma and urine.[5][6][7] For instance, an isotope dilution LC-MS/MS method for riboflavin in human plasma reported an average recovery of 90.5-99.5%.[5] Another study focusing on plasma analysis showed recoveries ranging from 90.5% to 105.3%.[6] A method for urine analysis using solid-phase extraction reported an accuracy of 90%.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may lead to low recovery of this compound.

Issue 1: Consistently low recovery across all samples.

Potential Cause Troubleshooting Step Rationale
Photodegradation Work under yellow or red light, or use amber-colored labware. Wrap sample tubes and vials in aluminum foil.Riboflavin is highly sensitive to light, which can cause significant degradation.[1] 98% of riboflavin can be destroyed under light exposure compared to only 4% in the dark.[1]
Incorrect pH Ensure all solutions, including the sample itself and extraction solvents, are within a pH range of 5-6. Use appropriate buffers to maintain pH.Riboflavin is most stable at a pH of 5-6 and degrades in alkaline conditions.[2][3]
Suboptimal Extraction Solvent Experiment with different organic solvents (e.g., methanol, acetonitrile) and their ratios with aqueous solutions.The polarity of the extraction solvent is critical for efficiently partitioning this compound from the sample matrix.
Inefficient Protein Precipitation If using protein precipitation, ensure the correct ratio of precipitant (e.g., trichloroacetic acid, zinc sulfate, or organic solvent) to sample is used. Vortex thoroughly and allow sufficient incubation time on ice.Incomplete protein removal can trap this compound, leading to its loss during the centrifugation step.[5][10]
Degraded Internal Standard Prepare fresh this compound stock and working solutions. Store them protected from light at 2-8°C for short-term and -20°C for long-term storage.The internal standard may have degraded over time, leading to a lower than expected signal.

Issue 2: Variable recovery between samples.

Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Standardize all sample handling procedures, ensuring equal exposure to light and consistent timing for each step.Variations in light exposure or processing time between samples can lead to different levels of degradation.
Matrix Effects For complex matrices, consider incorporating an enzymatic digestion step (e.g., with pepsin or takadiastase) to release bound this compound.[11] Alternatively, optimize the solid-phase extraction (SPE) protocol.Endogenous substances in the sample matrix can interfere with the extraction, and this can vary from sample to sample.
Incomplete Vortexing/Mixing Ensure thorough vortexing after the addition of the internal standard and extraction solvents to ensure complete mixing and equilibrium.Inadequate mixing can lead to incomplete extraction and variable recovery.

Quantitative Data Summary

The following tables summarize quantitative data on factors affecting riboflavin stability and recovery.

Table 1: Impact of Temperature on Riboflavin Degradation

Temperature Heating Duration Degradation (%) Reference
100 °C40 min4%[2]
120 °C40 min7%[2]
150 °C40 min>20%[2]
150 °C20 min~15%[2]
150 °C60 min~42%[2]

Table 2: Impact of Light Exposure on Riboflavin Degradation

Light Condition Duration Degradation (%) Reference
Fluorescence light (3,000 lux)96 hours98%[1]
Dark96 hours3.6%[1]
UVA irradiation (370 nm)30 minutes20.6%[12]
UVA irradiation (370 nm)60 minutes33.3%[12]

Table 3: Reported Recovery Rates of Riboflavin from Biological Matrices

Matrix Extraction Method Recovery Rate (%) Reference
Human PlasmaProtein Precipitation (Zinc Sulfate)90.5 - 99.5%[5]
Human PlasmaProtein Precipitation (Acid)90.5 - 105.3%[6]
Human SerumProtein Precipitation (Ethanol)94.4 - 107.5%[7]
Human UrineSolid-Phase Extraction90% (Accuracy)[8][9]
Food SamplesSolid-Phase Extraction96 - 108%[13]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

  • Sample Preparation: Under subdued light, place 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Addition: Add 75 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 125 µL of 0.1 M zinc sulfate solution (or an appropriate volume of another precipitant like trichloroacetic acid or cold methanol/acetonitrile).[5] Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples on ice or at 4°C for 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

  • Sample Preparation: Under subdued light, centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Addition: To 1 mL of the clarified urine, add the this compound internal standard. Vortex to mix.

  • pH Adjustment: Adjust the sample pH to approximately 6.0 using a suitable buffer.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions (typically with methanol followed by equilibration with an acidic aqueous solution).

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an acidic aqueous solution to remove interferences.

  • Elution: Elute the this compound and the analyte with an appropriate elution solvent (e.g., methanol or an acetonitrile/water mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

G Troubleshooting Workflow for Low this compound Recovery cluster_consistent Troubleshooting for Consistent Low Recovery cluster_variable Troubleshooting for Variable Recovery start Low this compound Recovery Observed check_consistency Is recovery low across all samples or variable? start->check_consistency check_consistency->consistent_low Consistent check_consistency->variable_low Variable check_light Protect from light? check_ph Check pH (5-6)? check_light->check_ph Yes solution_light Implement light protection measures check_light->solution_light No check_solvent Optimize extraction solvent? check_ph->check_solvent Yes solution_ph Adjust pH of all solutions check_ph->solution_ph No check_precipitation Optimize protein precipitation? check_solvent->check_precipitation Yes solution_solvent Test different solvent compositions check_solvent->solution_solvent No check_is Prepare fresh internal standard? check_precipitation->check_is Yes solution_precipitation Optimize precipitant and conditions check_precipitation->solution_precipitation No solution_is Use freshly prepared internal standard check_is->solution_is No end Recovery Improved check_is->end Yes check_handling Standardize sample handling? check_matrix Address matrix effects (enzymatic digestion/SPE)? check_handling->check_matrix Yes solution_handling Create and follow a strict SOP check_handling->solution_handling No check_mixing Ensure thorough mixing? check_matrix->check_mixing Yes solution_matrix Incorporate cleanup steps check_matrix->solution_matrix No solution_mixing Standardize vortexing time and speed check_mixing->solution_mixing No check_mixing->end Yes solution_light->end solution_ph->end solution_solvent->end solution_precipitation->end solution_is->end solution_handling->end solution_matrix->end solution_mixing->end

Caption: Troubleshooting workflow for low this compound recovery.

G Factors Affecting this compound Stability cluster_factors Degradation Factors cluster_stabilizers Stabilizing Conditions riboflavin This compound light Light Exposure (UV, Blue Light) riboflavin->light ph Alkaline pH (pH > 7) riboflavin->ph temp High Temperature riboflavin->temp matrix Matrix Components (e.g., proteins) riboflavin->matrix no_light Protection from Light acidic_ph Acidic/Neutral pH (pH 5-6) low_temp Low Temperature (Refrigeration/Freezing) cleanup Effective Sample Cleanup (SPE, Protein Precipitation) degradation Degradation & Low Recovery light->degradation ph->degradation temp->degradation matrix->degradation stability High Recovery & Stability no_light->stability acidic_ph->stability low_temp->stability cleanup->stability

Caption: Key factors influencing the stability of this compound.

References

optimizing LC gradient for separating riboflavin and Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of liquid chromatography (LC) methods for the separation of riboflavin and its deuterated internal standard, riboflavin-d3.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound necessary for my analysis?

A1: Using a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, especially in complex matrices like plasma or milk.[1] These standards behave nearly identically to the analyte (riboflavin) during sample preparation and ionization, effectively correcting for matrix effects and variations in instrument response.[1][2]

Q2: What type of LC column is best suited for separating riboflavin?

A2: Reversed-phase C18 columns are widely and successfully used for riboflavin separation.[3] For analytes prone to interacting with metal surfaces, such as phosphorylated riboflavin vitamers, using biocompatible or PEEK-lined columns can significantly reduce peak tailing and improve recovery.[4]

Q3: What are the recommended mobile phase compositions for this separation?

A3: A common mobile phase setup consists of water with an acidic modifier as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.[3] Using 0.1% formic acid in both water and acetonitrile is a frequently cited, MS-compatible option. Adjusting the pH of the aqueous mobile phase, for instance to pH 5.0 with acetate buffer, can also be used to optimize separation.[5][6]

Q4: My riboflavin stock solution is not dissolving well in the initial mobile phase. What should I do?

A4: Riboflavin has limited solubility in common reversed-phase solvents. To overcome this, stock solutions can be prepared in dimethyl sulfoxide (DMSO) at a concentration of around 1 mg/mL, followed by dilution with the mobile phase as needed.

Q5: Can I run this separation isocratically?

A5: While some separations of B vitamins can be achieved under isocratic conditions, a gradient elution is generally required for more complex mixtures or to achieve a faster analysis time with good peak shape.[7] A typical gradient starts at a low organic phase concentration (e.g., 5% B) and ramps up to elute riboflavin and its internal standard.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Analyte-Metal Interaction: Riboflavin, and particularly its phosphorylated forms, can interact with stainless steel components in the LC system, causing tailing.[4] 2. Strong Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can distort peak shape.[8] 3. Column Contamination/Deterioration: Accumulation of contaminants or degradation of the stationary phase can lead to tailing.[9][10]1. Use a biocompatible LC system or a column with PEEK-lined hardware.[4] Alternatively, using mobile phases with sufficient buffering capacity can help mask these interactions.[4] 2. Ensure your sample solvent is as weak as, or weaker than, the starting mobile phase conditions.[8] 3. Use a guard column to protect the analytical column.[9] If the column is contaminated, follow the manufacturer's instructions for cleaning or replace the column if it has reached the end of its lifespan.[9]
Inconsistent Retention Times 1. Mobile Phase Preparation: Small variations in pH or buffer concentration can shift retention times.[8] 2. Temperature Fluctuation: Changes in ambient laboratory temperature can affect retention if a column oven is not used.[8] 3. Column Equilibration: Insufficient column re-equilibration time between gradient runs.1. Ensure the mobile phase is prepared consistently. If using a buffer, calibrate the pH meter regularly.[8] 2. Use a temperature-controlled column compartment set to a stable temperature (e.g., 35 °C). 3. Ensure the column is re-equilibrated for a sufficient time (e.g., 4 minutes) at initial conditions before the next injection.
Split Peaks 1. Column Inlet Problem: A void may have formed at the head of the column, or the inlet frit may be partially blocked.[9] 2. Injector Issue: A scratched injector rotor or a partially plugged needle can cause the sample to be introduced improperly.[8]1. First, remove the guard column (if used) to see if it is the cause.[9] If the problem persists, try backflushing the analytical column (if permitted by the manufacturer).[9] If this fails, the column may need to be replaced. 2. Perform routine maintenance on the autosampler, including inspecting and cleaning the needle and replacing the rotor seal if necessary.
Low Signal Intensity / No Peak 1. Sample Degradation: Riboflavin is extremely sensitive to light.[6] 2. Poor Recovery during Sample Prep: Inefficient extraction from the sample matrix.[1] 3. MS Source Conditions: Sub-optimal ionization or detection parameters.1. Prepare standards and handle samples under subdued lighting conditions and use amber vials.[6] 2. Optimize the protein precipitation step. Zinc sulfate and trichloroacetic acid are common agents, but their effectiveness can be matrix-dependent.[2][11] 3. Optimize MS parameters such as capillary voltage, gas temperature, and collision energy for riboflavin (m/z 377.1) and this compound.

Experimental Protocols

Sample Preparation (Human Plasma)
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 75 µL of the this compound internal standard working solution.

  • Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.[2]

  • Vortex the mixture for approximately 10 seconds.

  • Place the tube on ice for 15 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.[11]

  • Carefully transfer the clarified supernatant to an HPLC vial for analysis.[11]

LC-MS/MS Method Parameters

The following table outlines a typical starting point for method development.

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 25% B over 6 min, then return to 5% B and re-equilibrate for 4 min
Flow Rate 350 - 500 µL/min[2]
Column Temp. 35 °C
Injection Vol. 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

prep Prepare Mobile Phases & Standards equil Equilibrate LC System & Column prep->equil inject Inject Standard Mix (Riboflavin & this compound) equil->inject eval Evaluate Initial Run: Resolution, Peak Shape inject->eval optim Optimization Needed? eval->optim adjust_grad Adjust Gradient Slope & Time optim->adjust_grad Yes adjust_mp Modify Mobile Phase (e.g., pH, additive) optim->adjust_mp Yes validate Validate Method: Linearity, Precision, Accuracy optim->validate No adjust_grad->inject adjust_mp->inject

Caption: Experimental workflow for LC method optimization.

Caption: Troubleshooting decision tree for peak shape issues.

References

Riboflavin-d3 Degradation in Autosampler Vials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Riboflavin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in autosampler vials during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in autosampler vials?

A1: The primary cause of this compound degradation is exposure to light, a process known as photodegradation.[1][2][3][4][5][6] Riboflavin is highly sensitive to light, particularly in the UV and blue light spectrum (350-520 nm).[4][6] Other contributing factors include elevated temperature, alkaline pH, the type of buffer used, and the presence of oxygen.[1][3][4][5] While this compound is a deuterated form of riboflavin, it is expected to exhibit similar sensitivity.

Q2: What are the common degradation products of this compound?

A2: Upon degradation, this compound breaks down into several products. The major degradation products are lumichrome and lumiflavin.[1][2][7][8][9][10][11] Other minor products that can be formed include formylmethylflavin (FMF) and carboxymethylflavin (CMF).[1][8][9] The formation of these products is dependent on factors such as pH and the solvent used.[1][7]

Q3: How can I minimize the degradation of this compound in my autosampler vials?

A3: To minimize degradation, it is crucial to protect the samples from light by using amber or light-blocking autosampler vials.[1] Additionally, maintaining a cool and controlled temperature in the autosampler is recommended.[1][6] The pH of the solution should ideally be in the slightly acidic to neutral range (around pH 5-6) for optimal stability.[1] Using appropriate buffers, such as citrate, can also help stabilize the molecule.[1]

Q4: What is the effect of pH on this compound stability?

A4: The pH of the solution significantly impacts the stability of riboflavin. It is most stable in the pH range of 5-6.[1] In alkaline solutions (pH > 7), degradation to lumiflavin is more prominent, while under acidic or neutral conditions, lumichrome is the major photodegradation product.[2][7] Riboflavin is generally unstable in alkaline conditions.[4][5][11][12]

Q5: Does the type of vial material matter?

A5: While the primary concern is light protection, the vial material itself can play a role. It is best practice to use high-quality, medical-grade resin or glass vials to prevent any potential interactions with the sample.[13] For light-sensitive compounds like this compound, amber glass or opaque plastic vials are essential.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Loss of this compound peak area over time in the autosampler sequence. Photodegradation due to light exposure.1. Switch to amber or other light-protective autosampler vials.[1] 2. If possible, dim the ambient light in the laboratory. 3. Minimize the time the vials are in the autosampler before injection.
Inconsistent this compound concentrations between replicates. Temperature fluctuations in the autosampler.1. Ensure the autosampler's temperature control is functioning correctly and set to a cool temperature (e.g., 4-8°C).[13] 2. Allow samples to equilibrate to the autosampler temperature before starting the sequence.
Appearance of unknown peaks in the chromatogram that increase over time. Formation of degradation products (e.g., lumichrome, lumiflavin).1. Confirm the identity of the degradation products by comparing their retention times and mass spectra with known standards.[2][7] 2. Implement the light and temperature protection measures mentioned above to prevent their formation.
Rapid degradation even with light protection. Unfavorable pH or buffer composition.1. Measure the pH of your sample solution. Adjust to a pH between 5 and 6 for optimal stability.[1] 2. Be aware that certain buffers, like phosphate and carbonate, can catalyze photodegradation, while citrate and borate can have a stabilizing effect.[1] Consider switching to a more stabilizing buffer system.

Quantitative Data Summary

The following tables summarize the impact of various factors on riboflavin stability. While this data is for riboflavin, it provides a strong indication of the expected behavior for this compound.

Table 1: Effect of Light Exposure on Riboflavin Degradation

Condition Degradation (%) Time Reference
Under Light (Fluorescence, 3,000 lux)98%96 hours[2]
In the Dark4%96 hours[2]
UVA Irradiation (370 nm)20.6%30 minutes[14]
UVA Irradiation (370 nm)33.3%60 minutes[14]

Table 2: Influence of pH on Riboflavin Photodegradation Products

pH Range Major Photoproducts Reference
1 - 6Formylmethylflavin (FMF), Lumichrome (LC) (major), Carboxymethylflavin (CMF) (minor)[9]
7 - 12Formylmethylflavin (FMF), Lumichrome (LC), Lumiflavin (LF) (major), Carboxymethylflavin (CMF) (minor)[9]

Experimental Protocols

Protocol 1: Evaluating the Photostability of this compound in Autosampler Vials

Objective: To determine the rate of photodegradation of this compound in different types of autosampler vials.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in your typical sample solvent.

  • Vial Preparation: Aliquot the this compound solution into three sets of autosampler vials:

    • Set A: Clear glass vials

    • Set B: Amber glass vials

    • Set C: Opaque plastic vials

  • Initial Analysis (T=0): Immediately analyze one vial from each set using your analytical method (e.g., LC-MS/MS) to determine the initial concentration of this compound.

  • Light Exposure: Place the remaining vials in the autosampler under normal operating conditions and laboratory lighting.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject a sample from each set of vials and quantify the this compound concentration.

  • Data Analysis: Plot the concentration of this compound as a function of time for each vial type. Calculate the degradation rate for each condition.

Protocol 2: Assessing the Impact of Temperature on this compound Stability

Objective: To evaluate the effect of autosampler temperature on the stability of this compound.

Methodology:

  • Solution and Vial Preparation: Prepare your this compound solution and aliquot it into amber autosampler vials to minimize photodegradation.

  • Temperature Conditions: Set up two separate experiments with the autosampler temperature controlled at:

    • Condition A: 4°C

    • Condition B: 25°C (or ambient temperature)

  • Initial and Time-Point Analysis: For each temperature condition, perform an initial analysis (T=0) and subsequent analyses at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Compare the degradation profiles of this compound at the two different temperatures to determine the impact of temperature on its stability.

Visualizations

Riboflavin_d3 This compound Excited_State Excited State this compound* Riboflavin_d3->Excited_State Light Exposure (Photons) FMF Formylmethylflavin (FMF) Excited_State->FMF Intramolecular Photoreduction Lumichrome Lumichrome Lumiflavin Lumiflavin FMF->Lumichrome Hydrolysis (Acidic/Neutral pH) FMF->Lumiflavin Hydrolysis (Alkaline pH) Start Sample Instability Observed Check_Light Are you using amber vials? Start->Check_Light Use_Amber Switch to amber or light-blocking vials Check_Light->Use_Amber No Check_Temp Is autosampler temperature controlled? Check_Light->Check_Temp Yes Use_Amber->Check_Temp Set_Temp Set autosampler to a cool temperature (e.g., 4-8°C) Check_Temp->Set_Temp No Check_pH Is sample pH optimal (5-6)? Check_Temp->Check_pH Yes Set_Temp->Check_pH Adjust_pH Adjust pH to 5-6 and/or use a stabilizing buffer Check_pH->Adjust_pH No Resolved Problem Resolved Check_pH->Resolved Yes Adjust_pH->Resolved

References

Technical Support Center: Quantification of Riboflavin with Riboflavin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of riboflavin using a Riboflavin-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound for riboflavin quantification?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative mass spectrometry-based assays. The SIL-IS has a chemical structure and physicochemical properties that are nearly identical to the analyte (riboflavin). This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. Consequently, it effectively compensates for variations in sample extraction efficiency, matrix effects (like ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]

Q2: What are the most common sources of interference in riboflavin quantification by LC-MS/MS?

A2: The most significant source of interference is the sample matrix, which can cause ion suppression or enhancement, particularly when using electrospray ionization (ESI).[1] Co-eluting endogenous or exogenous compounds in complex biological matrices like plasma or urine can compete with riboflavin and its internal standard for ionization, leading to inaccurate results.[1] Other potential interferences include:

  • Isotopic Contribution: The natural abundance of isotopes in riboflavin can contribute a small signal to the mass transition of this compound, and vice versa. This should be assessed during method development.

  • Contamination: Carryover from previous high-concentration samples can lead to false-positive results in subsequent analyses.[2]

  • Light Degradation: Riboflavin is sensitive to light, and improper sample handling can lead to its degradation, resulting in underestimation.[3]

Q3: What are the recommended mass transitions (MRM) for riboflavin and this compound?

A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the assay. Commonly used transitions are provided in the table below. It is essential to optimize these transitions on your specific mass spectrometer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of riboflavin with this compound.

Problem 1: High variability in results between replicate injections.

  • Possible Cause: Inconsistent instrument performance or sample matrix effects.

  • Troubleshooting Steps:

    • Check System Suitability: Before running samples, inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently (i.e., stable retention times and peak areas).

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of riboflavin and this compound in a neat solution to that in a sample matrix spiked with the same concentration. A significant difference indicates the presence of matrix effects.[1]

    • Optimize Chromatography: Ensure chromatographic separation of riboflavin from co-eluting matrix components. Adjusting the gradient or changing the column may be necessary.

    • Review Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects. Ensure the sample preparation protocol is followed precisely.

Problem 2: Signal for riboflavin is detected in blank samples.

  • Possible Cause: Carryover from a previous high-concentration sample or contamination of the system.[2]

  • Troubleshooting Steps:

    • Inject Multiple Blanks: Run several blank injections after a high-concentration sample to see if the signal decreases with each injection.

    • Optimize Wash Method: Increase the volume and/or the organic solvent strength of the autosampler wash solution.

    • Check for Contamination: Ensure that all solvents, vials, and pipette tips are clean and free of riboflavin contamination.

Problem 3: The ratio of Riboflavin to this compound is not consistent across the calibration curve.

  • Possible Cause: Isotopic cross-contribution or non-linearity of the detector response.

  • Troubleshooting Steps:

    • Assess Isotopic Contribution: Analyze a high-concentration solution of riboflavin to check for any signal at the this compound MRM transition, and vice-versa. If significant, this contribution may need to be mathematically corrected.

    • Evaluate Detector Saturation: At very high concentrations, the detector response may become non-linear. If this is the case, dilute the upper-end calibration standards and samples to fall within the linear range of the detector.

    • Use a Surrogate Matrix for Calibration: If analyzing a complex matrix like urine, endogenous riboflavin can interfere with the low-end of the calibration curve. Using a riboflavin-depleted matrix for the preparation of calibration standards can mitigate this issue.[3]

Quantitative Data Summary

The following tables provide key quantitative data for the LC-MS/MS analysis of riboflavin.

Table 1: MRM Transitions for Riboflavin and Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Riboflavin377.1243.1Positive
This compound (or ¹³C₄,¹⁵N₂-Riboflavin)380.1 (or 383.1)246.1 (or 249.0*)Positive

*Note: The exact m/z for this compound will depend on the positions of the deuterium atoms. The provided m/z for ¹³C₄,¹⁵N₂-Riboflavin is a suitable alternative.[4][5] It is crucial to confirm the exact mass of the specific internal standard being used.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of riboflavin from plasma or serum samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, quality control, or calibration standard.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration should be optimized based on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing a precipitation agent like zinc sulfate[6][7][8]) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 500°C.

  • Collision Gas: Argon.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Riboflavin / this compound) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for riboflavin quantification.

Caption: Logic of using an internal standard for correction.

References

Technical Support Center: Photosensitivity of Riboflavin-d3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photosensitivity of Riboflavin-d3 in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify, manage, and mitigate issues arising from the light-induced degradation of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photosensitivity a concern in cell culture?

A1: this compound is a deuterated form of Riboflavin (Vitamin B2), a standard component of most cell culture media. Like its non-deuterated counterpart, this compound is highly sensitive to light, particularly in the UV and blue regions of the spectrum (below 500 nm).[1] Upon exposure to light, it can degrade, leading to the formation of photoproducts and reactive oxygen species (ROS), such as hydrogen peroxide.[1][2] This can cause unexpected cytotoxicity, altered cellular metabolism, and compromised experimental results.[2][3]

Q2: How does this compound degradation affect my cell cultures?

A2: The photodegradation of this compound can have several detrimental effects on cell cultures:

  • Direct Cytotoxicity: The generated ROS and certain photoproducts can be toxic to cells, leading to reduced cell viability and proliferation.[2][3]

  • Altered Cellular Metabolism: As a precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), the degradation of this compound can impact cellular metabolic pathways that are crucial for cell growth and function.

  • Experimental Artifacts: The presence of ROS and photoproducts can interfere with assay readouts, particularly those based on fluorescence or redox chemistry, leading to unreliable and irreproducible data.[4]

Q3: What are the primary photoproducts of this compound?

A3: The primary photoproducts of this compound are expected to be the deuterated forms of lumichrome and formylmethylflavin, analogous to the photodegradation of riboflavin.[5][6] The exact degradation pathway and the ratio of these products can be influenced by factors such as pH, light intensity, and the presence of other molecules in the cell culture medium.[5][6]

Q4: Is this compound more or less photosensitive than standard Riboflavin?

A4: Currently, there is a lack of specific studies directly comparing the photodegradation kinetics of this compound and Riboflavin. However, the photosensitive properties are conferred by the isoalloxazine ring, which is identical in both molecules. Therefore, their photosensitivity is expected to be very similar. Deuterium isotope effects could potentially lead to minor differences in the rates of degradation and photoproduct formation, but significant deviations are not anticipated.

Q5: How can I minimize the photosensitivity of this compound in my experiments?

A5: To minimize the impact of this compound photosensitivity, the following precautions are recommended:

  • Work in a light-controlled environment: Whenever possible, handle cell culture media and conduct experiments under subdued lighting or using light sources that filter out wavelengths below 500 nm.[1]

  • Use amber or opaque containers: Store and incubate cell culture media in light-blocking bottles and flasks.

  • Minimize light exposure during microscopy: Use the lowest possible light intensity and shortest exposure times during microscopic observation.

  • Consider using riboflavin-free media: For highly sensitive assays, consider using custom or commercially available media formulations that do not contain riboflavin.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the photosensitivity of this compound in your cell culture experiments.

Observed Problem Potential Cause Recommended Solution
Unexpectedly high cell death or low cell viability Phototoxic effects from this compound degradation products and ROS.1. Review your experimental workflow for potential light exposure points. 2. Conduct a simple experiment comparing cells grown in light-exposed versus light-protected media. 3. Perform a formal phototoxicity assay (see Experimental Protocols section). 4. If phototoxicity is confirmed, implement light-protection measures as described in the FAQs.
Inconsistent or irreproducible assay results Interference from ROS or photoproducts with assay reagents or detection methods.1. Evaluate the compatibility of your assay with ROS. Consider adding an antioxidant control (e.g., N-acetylcysteine) to see if it normalizes the results. 2. If using a fluorescence-based assay, check for spectral overlap between your fluorophores and the photoproducts of this compound. 3. Switch to a medium with lower riboflavin content or a riboflavin-free formulation for the duration of the assay.
Changes in cellular morphology or metabolism Sub-lethal stress induced by this compound photodegradation.1. Assess markers of oxidative stress in your cells. 2. Compare the metabolic profiles of cells grown in light-exposed and light-protected media. 3. Ensure that your cell culture incubator is not exposing the cells to excessive light.
Precipitate formation in the medium In some instances, photodegradation products may have lower solubility.1. Visually inspect the medium for any signs of precipitation after potential light exposure. 2. If a precipitate is observed, centrifuge the medium and test the supernatant for its ability to support cell growth.

Troubleshooting Workflow for Suspected Photosensitivity

G 3T3 NRU Phototoxicity Assay Workflow cluster_exposure Light Exposure start Start: Seed 3T3 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with serial dilutions of test medium (two plates) incubate1->treat irradiate Expose one plate to UVA light (+UVA) treat->irradiate dark Keep one plate in the dark (-UVA) treat->dark incubate2 Wash and incubate for 24h irradiate->incubate2 dark->incubate2 nru Add Neutral Red and incubate for 3h incubate2->nru measure Extract dye and measure absorbance at 540 nm nru->measure analyze Calculate IC50 values and Photo-Irritation Factor (PIF) measure->analyze end End: Determine phototoxic potential analyze->end G Riboflavin Photodegradation Pathway cluster_products Photoproducts riboflavin This compound (Ground State) excited_singlet Excited Singlet State riboflavin->excited_singlet Light (UV/Blue) excited_triplet Excited Triplet State excited_singlet->excited_triplet Intersystem Crossing fmf Formylmethylflavin-d3 excited_triplet->fmf ros Reactive Oxygen Species (ROS) excited_triplet->ros lumichrome Lumichrome-d3 fmf->lumichrome cytotoxicity Cytotoxicity lumichrome->cytotoxicity ros->cytotoxicity

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Riboflavin: Featuring Riboflavin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of riboflavin (Vitamin B2) in biological matrices. We will focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Riboflavin-d3. The performance of this method will be compared with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and ultraviolet (UV) detection. This guide is intended to assist researchers in selecting the most appropriate method for their specific bioanalytical needs, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Bioanalytical Methods

In quantitative bioanalytical analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample preparation and for variability in instrument response. An ideal IS mimics the analyte's chemical and physical properties. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, thus providing the most accurate and precise quantification.

Comparison of Bioanalytical Methods for Riboflavin

The choice of an analytical method for riboflavin quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of the LC-MS/MS method using this compound with other commonly used techniques.

Data Presentation: Quantitative Comparison of Validated Methods

The following table summarizes the validation parameters for different bioanalytical methods for riboflavin quantification. The data is compiled from various studies to provide a comparative overview.

Validation ParameterLC-MS/MS with Isotopically Labeled IS (e.g., this compound)HPLC with Fluorescence Detection (FLD)HPLC with UV Detection
Linearity Range 0.5 - 50.0 ng/mL[1]10 - 5000 ng/mL5 - 30 µg/mL
Intra-day Precision (%RSD) < 10%[1]3.3%1.05 - 1.39%
Inter-day Precision (%RSD) < 11%[1]9%0.66 - 1.04%
Accuracy/Recovery (%) 90.5 - 99.5%[1]Not explicitly stated, but method showed good correlationNot explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]10 ng/mL5 µg/mL
Selectivity High (due to specific mass transitions)High (due to native fluorescence of riboflavin)Moderate (potential for interference from co-eluting compounds)
Matrix Effect Can be effectively compensated by the SIL-ISCan be a significant issueCan be a significant issue

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of any bioanalytical method. Below is a representative experimental protocol for the quantification of riboflavin in human plasma using LC-MS/MS with this compound as an internal standard.

Protocol: LC-MS/MS Quantification of Riboflavin in Human Plasma

1. Materials and Reagents:

  • Riboflavin certified reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc sulfate (0.1 M)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Riboflavin Stock Solution (1 mg/mL): Accurately weigh and dissolve riboflavin in a suitable solvent (e.g., methanol/water).

  • Riboflavin Working Solutions: Serially dilute the stock solution with methanol/water to prepare working solutions for calibration standards and quality control (QC) samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol/water to the desired concentration.

3. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of plasma sample, calibrator, or QC, add 75 µL of the this compound working solution.

  • Vortex mix for 10 seconds.

  • Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 UHPLC or equivalent.

  • Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 350 µL/min.[1]

  • Gradient: Optimize for separation of riboflavin and this compound from matrix components.

  • Injection Volume: 5-10 µL.

  • MS System: Agilent 6460C Triple Quadrupole MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Riboflavin: Monitor appropriate precursor and product ion transitions.

    • This compound: Monitor appropriate precursor and product ion transitions.

  • Optimize MS parameters (e.g., fragmentor voltage, collision energy) for maximum signal intensity.

5. Method Validation:

  • Conduct a full validation according to FDA or ICH guidelines, assessing:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Recovery

    • Matrix Effect

    • Stability (freeze-thaw, short-term, long-term, post-preparative)

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Zinc Sulfate) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Result Final Concentration Report Validation->Result

Caption: Workflow for bioanalytical method validation of riboflavin using this compound.

Method_Comparison_Logic cluster_lcms Advantages cluster_hplc_fld Advantages cluster_hplc_uv Advantages Method Choice of Bioanalytical Method for Riboflavin LCMS_d3 LC-MS/MS with This compound Method->LCMS_d3 HPLC_FLD HPLC with Fluorescence Detection Method->HPLC_FLD HPLC_UV HPLC with UV Detection Method->HPLC_UV LCMS_adv Highest Specificity Excellent Precision Minimal Matrix Effect LCMS_d3->LCMS_adv HPLC_FLD_adv High Sensitivity Good Specificity HPLC_FLD->HPLC_FLD_adv HPLC_UV_adv Cost-Effective Widely Available HPLC_UV->HPLC_UV_adv

Caption: Logical comparison of analytical methods for riboflavin quantification.

References

A Head-to-Head Battle of Internal Standards: Riboflavin-d3 vs. 13C-Riboflavin in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for riboflavin analysis: Riboflavin-d3 (deuterated) and 13C-Riboflavin.

In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope dilution is the gold standard for quantification. The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same analytical variability, from sample preparation to detection, thereby providing a reliable reference for accurate measurement. While both this compound and 13C-Riboflavin serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance. This guide delves into these differences, supported by experimental data from various studies, to aid in the selection of the most appropriate internal standard for your research needs.

Performance Data at a Glance: this compound vs. 13C-Riboflavin

Performance ParameterThis compound (or other deuterated/isotopic IS)13C-Riboflavin (specifically 13C4,15N2-Riboflavin)
Accuracy ~90%[1]Not explicitly stated as a percentage, but methods are fully validated.
Precision (Repeatability) Relative Standard Deviation (RSD): 12-17%[1]Repeatability: 0.1–1.2%[2]
Precision (Intermediate) Intra-day RSD: <10%, Inter-day RSD: <11%[3]Intra-assay variability: 0.4-7.9%, Inter-assay variability: 2.2-5.2%[4]
Recovery 90.5-99.5%[3]73.0-100.2%[4]
Chromatographic Co-elution Prone to slight retention time shifts (isotopic effect), often eluting earlier than the native analyte.Typically co-elutes perfectly with the native analyte.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially at certain positions.Highly stable due to the strong covalent bond of 13C within the molecule's backbone.
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.Superior compensation for matrix effects due to identical elution profiles with the analyte.

The Underlying Science: Why the Isotope Matters

The observed performance differences between deuterated and 13C-labeled internal standards stem from the fundamental properties of the isotopes themselves.

The Isotopic Effect of Deuterium: The mass difference between deuterium (²H) and protium (¹H) is proportionally large. This can lead to a slight difference in the physicochemical properties of the molecule, most notably affecting its chromatographic behavior. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, leading to variations in ionization efficiency and ultimately impacting the accuracy of quantification.

The Stability of Carbon-13: In contrast, the relative mass difference between carbon-13 (¹³C) and carbon-12 (¹²C) is smaller. Placing the isotopic label within the carbon skeleton of the molecule results in a standard that is chemically and chromatographically almost identical to the native analyte. This near-perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects, allowing for more effective normalization and yielding more accurate and precise results. Furthermore, the carbon-13 label is exceptionally stable and not prone to exchange during sample processing or analysis.

Experimental Protocols: A Glimpse into the Methodology

The following are generalized experimental protocols for the quantification of riboflavin in biological matrices using either this compound or 13C-Riboflavin as an internal standard, based on methodologies described in the cited literature.

Sample Preparation (Human Plasma)
  • Aliquoting: To 100 µL of human plasma, add a known concentration of the internal standard (either this compound or 13C-Riboflavin).[3]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or a solution of 0.1 M zinc sulfate.[3]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the riboflavin and the internal standard for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.[5]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both riboflavin and the internal standard.

      • Riboflavin transition: m/z 377 → 243[2]

      • 13C4,15N2-Riboflavin transition: m/z 383 → 249[2]

      • This compound transition: The specific transition would depend on the position and number of deuterium labels.

Visualizing the Workflow and Comparison

The following diagrams illustrate the general analytical workflow and the key comparative aspects between this compound and 13C-Riboflavin.

Analytical Workflow for Riboflavin Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample (e.g., Plasma) Sample (e.g., Plasma) Add Internal Standard Add Internal Standard Sample (e.g., Plasma)->Add Internal Standard This compound or 13C-Riboflavin Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS System LC-MS/MS System Collect Supernatant->LC-MS/MS System Injection Quantification Quantification LC-MS/MS System->Quantification Peak Area Ratio

Caption: General workflow for riboflavin quantification using an internal standard.

Comparison of this compound and 13C-Riboflavin cluster_d3 Characteristics of this compound cluster_13C Characteristics of 13C-Riboflavin Internal_Standard Choice of Internal Standard Riboflavin_d3 This compound (Deuterated) Internal_Standard->Riboflavin_d3 13C_Riboflavin 13C-Riboflavin Internal_Standard->13C_Riboflavin d3_Coelution Potential Chromatographic Shift Riboflavin_d3->d3_Coelution 13C_Coelution Co-elutes with Analyte 13C_Riboflavin->13C_Coelution d3_Stability Risk of Deuterium Exchange d3_Matrix Less Reliable Matrix Effect Compensation Conclusion 13C-Riboflavin is generally the superior choice for accuracy and precision 13C_Stability High Isotopic Stability 13C_Matrix Superior Matrix Effect Compensation

Caption: Key comparative points between this compound and 13C-Riboflavin.

Conclusion and Recommendation

While both this compound and 13C-Riboflavin can be used to develop validated analytical methods, the available evidence and underlying chemical principles strongly suggest that 13C-Riboflavin is the superior choice for robust and accurate quantitative bioanalysis . Its ability to co-elute perfectly with the native analyte and its high isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant concern.

For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards like 13C-Riboflavin is a sound scientific decision that can lead to more reliable, reproducible, and defensible results. While this compound may be a more cost-effective option, careful method development and validation are crucial to mitigate the potential for chromatographic shifts and isotopic instability to ensure the accuracy of the obtained data.

References

A Comparative Guide to LC-MS/MS Methods for Riboflavin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of riboflavin (Vitamin B2) in biological matrices. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction

Riboflavin is a crucial water-soluble vitamin that plays a vital role in cellular metabolism.[1][2][3] Accurate quantification of riboflavin in biological samples is essential for nutritional assessment, clinical diagnosis of deficiencies, and pharmacokinetic studies.[1][2][4] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and speed, surpassing traditional methods like HPLC with UV or fluorescence detection.[5][6] This guide outlines and compares key performance characteristics and experimental protocols from several validated LC-MS/MS methods.

Experimental Protocols

The following sections detail common methodologies for sample preparation and LC-MS/MS analysis of riboflavin.

Sample Preparation

A critical step in the analysis of biological samples is the removal of proteins that can interfere with the analysis and damage the analytical column. The most common technique for riboflavin analysis is protein precipitation.

  • Method 1: Protein Precipitation with Acetonitrile

    • Protocol: To a plasma sample, an internal standard (IS) is added, followed by acetonitrile as a protein precipitating agent. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. An aliquot of the clear supernatant is then transferred for injection into the LC-MS/MS system.[2]

    • Advantages: This method is simple, rapid, and suitable for high-throughput screening.[2]

  • Method 2: Protein Precipitation with Zinc Sulfate

    • Protocol: In this method, a solution of zinc sulfate is added to the plasma sample containing the internal standard. This induces protein precipitation. After centrifugation, the supernatant is collected for analysis.[1][3]

    • Advantages: This technique has been shown to provide good recovery and is effective for cleaning up plasma samples.[1][3]

  • Method 3: Protein Precipitation with Trichloroacetic Acid (TCA)

    • Protocol: TCA is a strong acid used to precipitate proteins from biological samples. For whole blood or serum, a TCA solution is added to the sample, followed by vortexing and centrifugation. The resulting supernatant is then analyzed.[4][7][8]

    • Note: While effective, the accuracy for riboflavin using TCA precipitation was found to be lower in one study compared to zinc sulfate/methanol precipitation in whole blood.[7][9]

Liquid Chromatography

The separation of riboflavin from other matrix components is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system is often employed for fast and efficient separations.[1][5]

  • Analytical Columns:

    • Reversed-Phase C18 Columns: These are widely used for the separation of riboflavin.[10][11] For example, a Poroshell 120 SB-Aq column (100 mm × 2.1 mm, 2.7 µm) has been successfully used.[1]

    • HILIC Columns: These are suitable for retaining and separating polar compounds like riboflavin.[2]

  • Mobile Phases: A common mobile phase composition consists of a gradient mixture of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.[2][4][7][10]

Mass Spectrometry

Tandem mass spectrometry is used for the detection and quantification of riboflavin.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[1][7]

  • Detection: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][4][7][10] This highly selective technique monitors specific precursor-to-product ion transitions for riboflavin and its internal standard.

    • Common MRM transition for Riboflavin: m/z 377.1 → 243.1[2][12]

    • Common MRM transition for 13C4,15N2-Riboflavin (IS): m/z 383.1 → 248.8[2]

Performance Data Comparison

The following table summarizes the quantitative performance data from different validated LC-MS/MS methods for riboflavin analysis.

ParameterMethod A (Human Plasma)Method B (Beagle Dog Plasma)Method C (Dried Blood Spots)Method D (Human Serum)
Sample Preparation Zinc Sulfate Precipitation[1]Acetonitrile Precipitation[2]Trichloroacetic Acid Precipitation[8]Ethanol Precipitation[11]
LC Column Poroshell 120 SB-Aq[1]HILIC[2]C8[8]BEH C18[11]
Linearity Range 0.5 - 50.0 ng/mL[1]5 - 2000 ng/mL0.5 - 200 ng/mL5 - 1000 nmol/L
LLOQ 0.5 ng/mL[1][3]5 ng/mL[2]0.2 ng/mL[8]5 nmol/L
Intra-day Precision (%RSD) < 10%[1]< 15%< 8.56%[8]3.1 - 11.7%[11]
Inter-day Precision (%RSD) < 11%[1]< 15%< 8.56%[8]3.1 - 11.7%[11]
Accuracy/Recovery 90.5 - 99.5%[1]95.1 - 104.9%81.5 - 112.2%[8]94.4 - 107.5%[11]
Run Time 2.5 min[1]Not Specified5 min[8]10 min[11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of riboflavin.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile, ZnSO4) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Riboflavin Calibration->Quantification cluster_methods Analytical Methods cluster_validation Validation & Comparison MethodA Method A (e.g., Acetonitrile Precipitation) Samples Analyze Same Set of Samples (N > 20) MethodA->Samples MethodB Method B (e.g., Zinc Sulfate Precipitation) MethodB->Samples DataA Results from Method A Samples->DataA DataB Results from Method B Samples->DataB Comparison Statistical Comparison (e.g., Bland-Altman, Regression) DataA->Comparison DataB->Comparison Conclusion Assess Agreement & Bias Comparison->Conclusion

References

Navigating FDA Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in bioanalytical method validation is a critical decision that directly impacts data quality and regulatory success. This guide provides an objective comparison of the two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—in alignment with the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 guidelines. Supported by experimental data, this guide aims to inform robust method development and validation.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction, injection volume, or instrument response are accurately accounted for, thereby enhancing the method's accuracy and precision.[1] The harmonized ICH M10 guideline, adopted by the FDA, provides a unified framework for the selection, application, and monitoring of internal standards.[1][2][3]

Comparison of Internal Standard Performance: Stable Isotope-Labeled vs. Structural Analog

The two predominant types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) and structural analog internal standards. A SIL IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), making it nearly chemically identical to the analyte. A structural analog IS is a compound with a similar chemical structure and physicochemical properties to the analyte.[4]

While SIL internal standards are generally considered the "gold standard," practical considerations may sometimes necessitate the use of a structural analog. The following tables summarize the comparative performance of these two types of internal standards based on experimental data from published studies.

Table 1: Comparison of Accuracy and Precision for Tacrolimus in Whole Blood
Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Within-Day Imprecision (%CV)Between-Day Imprecision (%CV)
Stable Isotope-Labeled (¹³C, D₂-Tacrolimus) 1.5100.63<3.09<8
1699.55<3.09<8
Structural Analog (Ascomycin) 1.5101.71<3.63<8
1697.35<3.63<8

Data synthesized from studies by Valbuena et al. (2016) and Bodnar-Broniarczyk et al. (2019).[5][6]

Table 2: Comparison of Accuracy and Precision for Everolimus in Whole Blood
Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Recovery)Total Coefficient of Variation (%CV)
Stable Isotope-Labeled (Everolimus-d4) 1.0 (LLOQ) - High QC98.3 - 108.14.3 - 7.2
Structural Analog (32-desmethoxyrapamycin) 1.0 (LLOQ) - High QC98.3 - 108.14.3 - 7.2

Data from a study by Heideloff et al. (2013).[2]

Table 3: Comparison of Matrix Effects for Tacrolimus in Whole Blood
Internal Standard TypeMean Matrix Effect (%)
Stable Isotope-Labeled (¹³C, D₂-Tacrolimus) -16.64
Structural Analog (Ascomycin) -28.41

Data from Bodnar-Broniarczyk et al. (2019).[6]

Experimental Protocols

Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard.[1] Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To confirm that the chosen internal standard is suitable for the method and does not interfere with the quantification of the analyte.[1]

Protocol:

  • Prepare Samples:

    • Blank matrix samples from at least six different sources.

    • A zero sample: blank matrix spiked with the internal standard at the working concentration.

    • Lower Limit of Quantification (LLOQ) samples: blank matrix spiked with the analyte at the LLOQ concentration and the internal standard at the working concentration.[1]

  • Analysis: Analyze the samples using the developed bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]

    • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1]

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extracts spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analysis: Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF): (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A])

    • Recovery (RE): (Peak response of extracted sample [Set C]) / (Peak response of post-extraction spiked sample [Set B])

    • Process Efficiency (PE): (Peak response of extracted sample [Set C]) / (Peak response in neat solution [Set A]) or MF x RE

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six lots of matrix should not be greater than 15%.[7]

Internal Standard Response Monitoring

Objective: To monitor the consistency of the internal standard response across an analytical run.

Protocol:

  • Plot the internal standard response for all samples (calibration standards, QCs, and study samples) in the order of injection.[1]

  • Visually inspect the plot for any systematic trends, drifts, or abrupt changes in the IS response.

  • Investigate any significant variability in the IS response of study samples compared to the calibration standards and QCs.

Mandatory Visualizations

internal_standard_selection_workflow cluster_selection Internal Standard Selection cluster_validation Method Validation (ICH M10) cluster_analysis Sample Analysis start Initiate Method Development is_type Choose IS Type start->is_type sil_is Stable Isotope-Labeled (SIL) IS (Preferred) is_type->sil_is Available analog_is Structural Analog IS is_type->analog_is Not Available suitability IS Suitability & Interference Check sil_is->suitability analog_is->suitability matrix_effect Matrix Effect Evaluation suitability->matrix_effect stability Stability Assessment matrix_effect->stability is_monitoring Monitor IS Response stability->is_monitoring data_review Data Review & Reporting is_monitoring->data_review

Caption: Logical workflow for internal standard selection and validation.

experimental_workflow_matrix_effect cluster_prep Sample Preparation start Start: Matrix Effect Evaluation prep_neat Prepare Neat Solution (Analyte + IS) start->prep_neat prep_post_spike Prepare Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) start->prep_post_spike prep_pre_spike Prepare Pre-Extraction Spike (Blank Matrix + Analyte + IS) start->prep_pre_spike analysis LC-MS/MS Analysis prep_neat->analysis prep_post_spike->analysis prep_pre_spike->analysis calculation Calculate Matrix Factor, Recovery, Process Efficiency & IS-Normalized MF analysis->calculation evaluation Evaluate Against Acceptance Criteria (%CV <= 15%) calculation->evaluation pass Method Passes evaluation->pass Pass fail Method Fails (Re-evaluate IS or Method) evaluation->fail Fail

Caption: Experimental workflow for matrix effect evaluation.

References

A Comparative Guide to Bioanalytical Method Validation: EMA, FDA, and the Harmonized ICH M10 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the European Medicines Agency (EMA) guidance on bioanalytical method validation, its relationship with the United States Food and Drug Administration (FDA) guidelines, and the current global standard, the ICH M10 guideline. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in generating bioanalytical data for regulatory submissions.

Historically, navigating the nuances between the EMA and FDA guidelines required careful consideration. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a significant move towards global harmonization has been achieved. The ICH M10 guideline is now the primary bioanalytical method validation guidance for both the EMA and the FDA, superseding previous individual guidance documents.[1] This guide will, therefore, focus on the principles outlined in ICH M10 while providing a comparative context to the now-superseded EMA guideline and the FDA's 2018 guidance.

Key Validation Parameters: A Comparative Overview

The validation of a bioanalytical method is crucial to ensure the reliability and acceptability of analytical results.[2] A full validation is necessary when a new bioanalytical method is established.[2][3] The following tables summarize the core validation parameters for chromatographic and ligand-binding assays as outlined in the harmonized ICH M10 guideline, with comparative notes on the superseded EMA and FDA (2018) guidelines.

Chromatographic Methods
Validation ParameterICH M10 GuidelineSuperseded EMA Guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**)FDA Guidance (May 2018)
Selectivity & Specificity Assesses the ability of the method to differentiate and quantify the analyte in the presence of other components.Similar requirements to ICH M10.Similar requirements to ICH M10.
Matrix Effect Evaluation of the effect of the biological matrix on the ionization of the analyte and internal standard.[1]Similar principles, but ICH M10 provides more detailed guidance.Similar principles, but ICH M10 provides more detailed guidance.
Calibration Curve A calibration curve should be generated for each analytical run.Similar requirements.Similar requirements.
Accuracy & Precision Determined by replicate analysis of quality control (QC) samples at different concentration levels.Similar acceptance criteria.Similar acceptance criteria.
Carry-over Assessed to ensure that residual analyte from one sample does not affect the measurement of a subsequent sample.Similar requirements.Similar requirements.
Dilution Integrity Evaluates the ability to dilute a sample with a concentration above the upper limit of quantification (ULOQ) and obtain an accurate measurement.Similar requirements.Similar requirements.
Stability Evaluation of the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).Similar requirements.Similar requirements.
Ligand-Binding Assays (LBAs)
Validation ParameterICH M10 GuidelineSuperseded EMA Guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**)FDA Guidance (May 2018)
Specificity & Selectivity Assesses the ability of the assay to detect the analyte without interference from related substances or matrix components.Similar requirements, but ICH M10 recommends assessment at both LLOQ and high QC levels.Similar requirements.
Calibration Curve A response function that describes the relationship between the instrument response and the concentration of the analyte.Similar requirements.Similar requirements.
Accuracy & Precision Determined by analyzing QC samples at multiple concentrations.Similar acceptance criteria.Similar acceptance criteria.
Dilution Linearity Demonstrates that a sample can be diluted to fall within the assay range and the result is proportional to the dilution factor.Similar requirements.Similar requirements.
Parallelism Assesses whether the dose-response relationship of the endogenous analyte is parallel to the calibration curve.Similar requirements.Similar requirements.
Stability Evaluation of analyte stability under different storage and handling conditions.Similar requirements.Similar requirements.

Experimental Protocols for Key Validation Parameters (Based on ICH M10)

The following sections provide a detailed overview of the experimental methodologies for key validation parameters as recommended by the ICH M10 guideline.

Selectivity

Objective: To demonstrate that the analytical method can differentiate the analyte of interest from other components in the sample matrix.

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Each blank sample should be tested for interference at the analyte's retention time (for chromatographic methods) or signal level (for LBAs).

  • The response in the blank samples should be below the Lower Limit of Quantification (LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the mean concentration and the coefficient of variation (CV%) for each QC level within each run (intra-run precision) and across all runs (inter-run precision).

  • Calculate the deviation of the mean from the nominal concentration at each level to determine accuracy.

Matrix Effect (for Chromatographic Methods)

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the analyte's response.

Protocol:

  • Obtain blank matrix from at least six different sources.

  • For each source, prepare two sets of samples:

    • Set A: Analyte spiked into the post-extracted blank matrix.

    • Set B: Analyte in a neat solution at the same concentration.

  • Calculate the matrix factor (MF) for each source by dividing the peak area of the analyte in Set A by the peak area in Set B.

  • The CV of the matrix factors across all sources should be within the acceptance criteria.

Stability

Objective: To ensure that the concentration of the analyte in a sample remains unchanged during sample handling, storage, and analysis.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after they have been subjected to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a duration that covers the expected storage time of study samples.

  • Stock Solution Stability: Evaluate the stability of the analyte in the stock solution under its storage conditions.

Visualizing the Bioanalytical Method Validation Workflow

The following diagrams illustrate key workflows and relationships within the bioanalytical method validation process as guided by ICH M10.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow (ICH M10) cluster_planning Planning & Development cluster_validation Full Method Validation cluster_application Application method_dev Method Development protocol_def Define Validation Protocol method_dev->protocol_def selectivity Selectivity & Specificity protocol_def->selectivity matrix_effect Matrix Effect (Chroma) protocol_def->matrix_effect cal_curve Calibration Curve protocol_def->cal_curve accuracy_precision Accuracy & Precision protocol_def->accuracy_precision carry_over Carry-over protocol_def->carry_over dilution Dilution Integrity/Linearity protocol_def->dilution stability Stability protocol_def->stability sample_analysis Study Sample Analysis selectivity->sample_analysis matrix_effect->sample_analysis cal_curve->sample_analysis accuracy_precision->sample_analysis carry_over->sample_analysis dilution->sample_analysis stability->sample_analysis revalidation Partial/Cross-Validation (as needed) sample_analysis->revalidation Decision_Tree_for_Revalidation Decision-Making for Method Revalidation change Change to Validated Method? minor_change Minor Change? change->minor_change Yes no_revalidation No Revalidation Needed change->no_revalidation No major_change Major Change? minor_change->major_change No partial_validation Partial Validation minor_change->partial_validation Yes major_change->partial_validation No (Assess Impact) full_validation Full Validation major_change->full_validation Yes Regulatory_Guidance_Hierarchy Hierarchy of Bioanalytical Method Validation Guidance ich_m10 ICH M10 (Harmonized Guideline) ema EMA (Adopts ICH M10) ich_m10->ema fda FDA (Adopts ICH M10) ich_m10->fda superseded_ema Superseded EMA Guideline superseded_ema->ich_m10 Superseded by fda_2018 FDA 2018 Guidance (Largely aligned with M10) fda_2018->ich_m10 Harmonized into

References

A Comparative Guide to Linearity and Range Assessment Using Riboflavin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of Riboflavin-d3, a stable isotope-labeled internal standard (SIL-IS), against structural analog alternatives for the quantitative analysis of riboflavin. The focus is on the critical method validation parameters of linearity and range, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are crucial for correcting analytical variability.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, Riboflavin. This similarity ensures they co-elute and experience the same effects of sample preparation and potential matrix-induced ionization suppression or enhancement in the mass spectrometer.[2]

The use of a SIL-IS like this compound generally leads to improved accuracy and precision in quantification.[1][2]

Comparison with a Structural Analog Alternative: Isoriboflavin

While SIL-IS are preferred, structural analogs are another class of internal standards.[3][4] Isoriboflavin, a structural isomer of riboflavin, has been used as an internal standard.[5][6] However, it is important to note that even small structural differences can lead to different chromatographic behavior and ionization efficiencies, potentially compromising the accuracy of correction, especially in complex matrices.[2][3]

The following tables summarize the performance data for linearity and range from studies utilizing a stable isotope-labeled internal standard (in an LC-MS/MS method) and a structural analog internal standard (in an HPLC-fluorescence method).

Table 1: Performance Characteristics of Riboflavin Quantification with a Stable Isotope-Labeled Internal Standard (LC-MS/MS)

ParameterPerformance DataReference
Linearity Range 0.5 - 50.0 ng/mL[7]
Correlation Coefficient (r) > 0.99[7]
Intra-day Precision (%RSD) < 10%[7]
Inter-day Precision (%RSD) < 11%[7]
Recovery 90.5 - 99.5%[7]

Table 2: Performance Characteristics of Riboflavin Quantification with a Structural Analog Internal Standard (Isoriboflavin) (HPLC-Fluorescence)

ParameterPerformance DataReference
Linearity Linear beyond concentrations in serum and urine[5][6]
Within-run Precision (%CV) 2.2% (urine), 4.4% (serum)[5][6]
Between-run Precision (%CV) 4.9% (urine), 7.3% (serum)[5][6]
Detection Limit 10 µg/L (urine), 1 µg/L (serum)[5][6]

Experimental Protocols

Below are detailed methodologies for assessing linearity and range using both a stable isotope-labeled internal standard and a structural analog.

Protocol 1: Linearity and Range Assessment using this compound (SIL-IS) in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of riboflavin in human plasma.[7]

1. Preparation of Calibration Standards and Quality Controls:

  • Prepare a stock solution of Riboflavin and this compound (internal standard) in a suitable solvent (e.g., methanol).

  • Spike blank human plasma with known concentrations of Riboflavin to create a series of calibration standards covering the expected range (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To 100 µL of plasma sample (calibrator or QC), add 75 µL of the this compound internal standard working solution.

  • Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1290 UHPLC or equivalent.

  • Column: Poroshell 120 SB-Aq column (100 mm × 2.1 mm × 2.7 μm).

  • Mobile Phase: A suitable gradient of aqueous and organic mobile phases.

  • Flow Rate: 350 µL/min.

  • MS System: Agilent 6460C tandem mass spectrometer or equivalent, operated in positive-ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for Riboflavin and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (Riboflavin) to the internal standard (this compound).

  • Plot the peak area ratio against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r). The linearity is acceptable if r > 0.99.

  • The range is the interval between the upper and lower concentrations of the calibration curve that demonstrates acceptable linearity, accuracy, and precision.

Protocol 2: Linearity and Range Assessment using Isoriboflavin (Structural Analog) in Serum and Urine by HPLC-Fluorescence

This protocol is based on a method for the determination of riboflavin in serum and urine using isoriboflavin as an internal standard.[5][6]

1. Preparation of Calibration Standards:

  • Prepare stock solutions of Riboflavin and Isoriboflavin (internal standard) in an appropriate solvent.

  • Prepare a series of calibration standards by spiking blank serum or urine with known concentrations of Riboflavin.

2. Sample Preparation (Serum):

  • Add the internal standard solution (Isoriboflavin) to the serum sample.

  • Precipitate proteins by adding trichloroacetic acid.

  • Centrifuge and pass the supernatant through a Sep-Pak C18 cartridge for cleanup.

  • Elute the analyte and internal standard for HPLC analysis.

3. Sample Preparation (Urine):

  • Add the internal standard solution (Isoriboflavin) and trichloroacetic acid to the urine sample.

  • Centrifuge and inject the supernatant directly or after appropriate dilution.

4. HPLC-Fluorescence Analysis:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: An appropriate isocratic or gradient mobile phase to separate Riboflavin and Isoriboflavin.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for Riboflavin (e.g., ~450 nm excitation and ~530 nm emission).

5. Data Analysis:

  • Calculate the peak height or area ratio of Riboflavin to Isoriboflavin.

  • Construct a calibration curve by plotting the peak ratio against the Riboflavin concentration.

  • Assess linearity by visual inspection of the plot and by calculating the correlation coefficient.

  • The range is defined by the lowest and highest concentrations on the calibration curve that provide acceptable accuracy and precision.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for analytical method validation and the principle of using a stable isotope-labeled internal standard.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria prepare_standards Prepare Standards & QCs set_acceptance_criteria->prepare_standards sample_prep Sample Preparation prepare_standards->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis assess_linearity Assess Linearity & Range instrument_analysis->assess_linearity assess_accuracy Assess Accuracy instrument_analysis->assess_accuracy assess_precision Assess Precision instrument_analysis->assess_precision validation_report Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report

Analytical Method Validation Workflow

sil_is_principle cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection Detection cluster_quantification Quantification Analyte Riboflavin Extraction Extraction Analyte->Extraction SIL_IS This compound SIL_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-elution Ionization Ionization (MS) LC_Separation->Ionization Same Matrix Effects Detector MS Detector Ionization->Detector Ratio Ratio (Analyte/IS) Detector->Ratio Constant Ratio

Principle of Stable Isotope-Labeled Internal Standard

References

The Gold Standard for Bioanalysis: Enhancing Accuracy and Precision with Riboflavin-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, the pursuit of impeccable accuracy and precision is paramount for reliable drug development and research. The choice of an internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) internal standards, exemplified by Riboflavin-d3, against traditional structural analog internal standards. Supported by experimental data, this document will demonstrate the superiority of SILs in mitigating matrix effects and improving overall assay robustness.

The Critical Role of Internal Standards

Internal standards are essential in LC-MS/MS to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] For years, structural analogs were a common choice; however, their different chemical properties can lead to dissimilar behavior compared to the analyte, compromising data accuracy.

The advent of stable isotope-labeled internal standards, such as this compound, has revolutionized bioanalytical practices. These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] This near-identical chemical nature ensures they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3]

Performance Showdown: this compound vs. Structural Analogs

To illustrate the performance differences, we have summarized data from various studies that have validated LC-MS/MS methods for riboflavin analysis using either a stable isotope-labeled internal standard (like ¹³C₄,¹⁵N₂-riboflavin, which behaves similarly to this compound) or a structural analog (like isoriboflavin).

Performance MetricMethod with Stable Isotope-Labeled ISMethod with Structural Analog IS
Analyte RiboflavinRiboflavin
Internal Standard ¹³C₄,¹⁵N₂-RiboflavinIsoriboflavin
Matrix Human Plasma / UrineHuman Urine
Intra-day Precision (%RSD) < 10%[4][5]3.3%[6][7]
Inter-day Precision (%RSD) < 11%[4][5]9%[6][7]
Accuracy (% Recovery) 90.5% - 99.5%[4][5]Not explicitly stated as % recovery, but mean concentrations did not deviate more than 11% from target[6]
Linearity (r²) > 0.99[4]0.999[6][7]

As the data indicates, methods employing stable isotope-labeled internal standards consistently demonstrate excellent precision and accuracy. While the method with a structural analog also shows good performance, the use of a SIL provides a higher degree of confidence in the results, particularly in complex biological matrices where matrix effects are a significant concern.

Experimental Protocol: A Validated LC-MS/MS Method for Riboflavin in Human Plasma

This section details a typical experimental protocol for the quantification of riboflavin in human plasma using an isotope dilution method with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 75 µL of the internal standard working solution (e.g., ¹³C₄,¹⁵N₂-riboflavin in a suitable solvent).

  • Vortex mix for 10 seconds.

  • Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[4][5]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • HPLC System: Agilent 1290 UHPLC or equivalent.[4]

  • Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 350 µL/min.[4]

  • Gradient: Optimized for the separation of riboflavin and its internal standard.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6460C tandem mass spectrometer or equivalent.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Riboflavin: m/z 377.1 → 243.1[8]

    • ¹³C₄,¹⁵N₂-Riboflavin (IS): m/z 383.1 → 248.8[8]

  • Gas Temperature: 180 °C[8]

  • Gas Flow Rate: 11 L/min[8]

  • Nebulizer Pressure: 40 psi[8]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma is Add 75 µL IS (this compound) plasma->is vortex1 Vortex is->vortex1 ppt Add 125 µL 0.1M ZnSO4 vortex2 Vortex ppt->vortex2 vortex1->ppt centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant result Final Concentration quant->result

Fig. 1: Experimental workflow for riboflavin analysis.

Signaling_Pathway cluster_variability Sources of Variability Analyte Analyte (Riboflavin) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LC Liquid Chromatography SamplePrep->LC Co-elution MS Mass Spectrometry (Ionization) LC->MS Detector Detector MS->Detector Ratio Ratio Calculation (Analyte Signal / IS Signal) Detector->Ratio Concentration Accurate Concentration Ratio->Concentration

Fig. 2: Rationale for using a stable isotope-labeled internal standard.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Vitamin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamins, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (analog) internal standards for vitamin analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal internal standard strategy.

Introduction to Internal Standards in Vitamin Analysis

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The fundamental principle is that the IS should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection. The ratio of the analyte signal to the IS signal is then used for quantification, mitigating potential errors.

The complexity of biological matrices (e.g., plasma, serum, tissue) and food samples presents significant challenges in vitamin analysis, including matrix effects (ion suppression or enhancement in the mass spectrometer) and variable recovery during sample extraction. The choice of internal standard is therefore paramount in achieving accurate and reproducible results.

Deuterated Internal Standards: The Gold Standard

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. These are considered the "gold standard" for quantitative mass spectrometry for several key reasons:

  • Chemical and Physical Similarity: Deuterated standards are chemically and physically almost identical to their non-deuterated counterparts. This ensures they co-elute chromatographically and exhibit similar ionization efficiencies, leading to more effective correction for matrix effects.

  • Co-elution with the Analyte: The near-identical properties of deuterated standards result in co-elution with the target vitamin, meaning both compounds experience the same degree of ion suppression or enhancement at the same point in time.

  • Accurate Correction for Sample Preparation Variability: Since the deuterated IS is added at the beginning of the sample preparation process, it experiences the same potential for loss as the analyte, providing a more accurate correction for recovery.

However, deuterated standards are not without their potential limitations:

  • Isotopic Effects: The slight mass difference can sometimes lead to a small chromatographic shift, where the deuterated standard elutes slightly earlier than the analyte. This can be problematic if there is a sharp change in matrix effects at that point in the chromatogram.[1]

  • H/D Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if the deuterium is located on an exchangeable site (e.g., -OH, -NH).

  • Cost and Availability: Deuterated standards are generally more expensive and may not be commercially available for all vitamin forms.

Non-Deuterated (Analog) Internal Standards: The Practical Alternative

Non-deuterated, or analog, internal standards are structurally similar to the analyte but are not isotopically labeled. They are often more readily available and less expensive than their deuterated counterparts. However, their utility is often limited by significant differences in their physicochemical properties compared to the analyte.

  • Differences in Retention Time: Structural differences can lead to different chromatographic retention times, meaning the IS and the analyte may not experience the same matrix effects.

  • Variable Extraction Recovery: The analog IS may have different extraction efficiencies from the analyte, leading to inaccurate correction for sample preparation losses.

  • Different Ionization Efficiency: The ionization efficiency of an analog IS can differ significantly from the analyte, further compromising the accuracy of quantification.

Quantitative Comparison of Internal Standard Performance

The superiority of deuterated internal standards is evident in the improved accuracy, precision, and ability to compensate for matrix effects. The following tables summarize typical performance data for vitamin analysis using both types of internal standards.

Table 1: Performance Comparison of Internal Standards for Fat-Soluble Vitamin Analysis (Vitamin K1)

ParameterDeuterated Internal Standard (Vitamin K1-d7)Non-Deuterated (Analog) Internal StandardKey Findings & References
Matrix Effect Minimal to no significant matrix effect observed. The deuterated IS effectively tracks and corrects for ion suppression.Significant matrix effects can be observed, leading to either underestimation or overestimation of the analyte concentration.In a study on Vitamin K1 in vegetable extracts, the deuterated internal standard (Vitamin K1-d7) experienced similar matrix effects to the analyte, allowing for accurate correction.[2]
Accuracy (% Bias) Typically < 15%Can be > 15%, especially in complex matrices.Methods using deuterated standards for fat-soluble vitamins like Vitamin K1 have shown good agreement with external quality assurance schemes, with a mean bias of around 7%.[3]
Precision (%RSD) Intra- and inter-day precision typically < 15%.Precision can be poorer and more variable depending on the matrix.For Vitamin K1 analysis, intra- and inter-assay precision was <15% using a deuterated standard.[4]
Recovery (%) High and consistent, closely matching the analyte's recovery (e.g., 80-93%).[3]Can be variable and may not accurately reflect the analyte's recovery.Recoveries of Vitamin K derivatives were greater than 92% when using appropriate internal standards.[5]

Table 2: Performance Comparison of Internal Standards for Water-Soluble Vitamin Analysis (B Vitamins)

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardKey Findings & References
Matrix Effect Effectively compensates for matrix effects, leading to reliable quantification.Prone to significant matrix effects, which can compromise data quality.The use of isotope-labeled internal standards is recommended for accurate quantitation of water-soluble vitamins in complex matrices like beverages and dietary supplements.[6]
Accuracy (% Recovery) Typically within 85-115%.Can fall outside the acceptable range of 80-120%, especially in complex matrices.A method for water-soluble vitamins using isotope-labeled internal standards reported accuracies within a mean %RSD of less than 15%.[6]
Precision (%RSD) Typically < 15%.Can be higher and more variable.A validated method for B vitamins in nutraceuticals reported % mean recovery ranging from 96% to 102% with good precision.[7]
Recovery (%) Consistent and representative of the analyte's recovery.May not be consistent and can differ significantly from the analyte's recovery.N/A

Experimental Protocols

Experimental Protocol 1: Simultaneous Analysis of Fat-Soluble Vitamins (A, D, E, K) in Human Serum

This protocol is a representative example for the analysis of fat-soluble vitamins using deuterated internal standards.

1. Sample Preparation:

  • To 100 µL of serum, add 50 µL of an internal standard working solution containing deuterated Vitamin A (d8-Retinol), Vitamin D3 (d3-25(OH)D3), Vitamin E (d6-α-Tocopherol), and Vitamin K1 (d7-Phylloquinone) in ethanol.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each vitamin and its deuterated internal standard should be optimized.

Experimental Protocol 2: Simultaneous Analysis of Water-Soluble Vitamins (B-complex) in a Multivitamin Tablet

This protocol provides a general workflow for the analysis of water-soluble vitamins in a solid dosage form.

1. Sample Preparation:

  • Grind a multivitamin tablet to a fine powder.

  • Weigh out a portion of the powder equivalent to a single dose and dissolve it in a known volume of a suitable solvent (e.g., 0.1% formic acid in water).

  • Add a known amount of a deuterated internal standard mix for the B vitamins of interest.

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge to pellet any insoluble excipients.

  • Dilute the supernatant as necessary to fall within the calibration curve range.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% B, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • MS System: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

G cluster_0 Experimental Workflow for Vitamin Analysis Sample Sample (e.g., Serum, Tablet) Add_IS Addition of Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Data Processing & Quantification LC_MS->Quantification G cluster_1 Principle of Internal Standard Correction Analyte_Initial Analyte (Unknown Amount) Process Analytical Process (Extraction, Injection, Ionization) Analyte_Initial->Process IS_Initial Internal Standard (Known Amount) IS_Initial->Process Analyte_Final Analyte Signal (Variable) Process->Analyte_Final IS_Final IS Signal (Variable) Process->IS_Final Ratio Ratio (Analyte Signal / IS Signal) = Constant Analyte_Final->Ratio IS_Final->Ratio G cluster_2 Vitamin D Activation Pathway VitaminD3 Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) VitaminD3->Liver Calcifediol 25(OH)D3 (Calcifediol) Liver->Calcifediol Kidney Kidney (1α-hydroxylase) Calcifediol->Kidney Calcitriol 1,25(OH)2D3 (Calcitriol) Active Form Kidney->Calcitriol

References

Validation Report and Comparison Guide: Riboflavin Assay Using Riboflavin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation report for the quantification of riboflavin in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Riboflavin-d3 as an internal standard. The performance of this method is compared with alternative techniques, offering researchers, scientists, and drug development professionals objective data to support analytical method selection.

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that plays a fundamental role in cellular metabolism, energy production, and tissue repair.[1] Accurate and precise quantification of riboflavin is essential in clinical diagnostics for assessing nutritional status and in pharmaceutical development for formulation analysis. This report details the validation of a highly specific and sensitive isotope dilution LC-MS/MS method for riboflavin analysis and compares it with other common analytical techniques.

Comparison of Analytical Methodologies

Several methods are available for the determination of riboflavin, each with distinct advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Principle Advantages Disadvantages
LC-MS/MS with Isotope Dilution Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.High specificity and sensitivity, robust for complex matrices, short analysis time.[2]Higher equipment and operational costs.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Chromatographic separation with detection based on UV absorbance or fluorescence.Good sensitivity and selectivity, widely available instrumentation.Longer run times, potential for interference from matrix components.[1]
Spectrophotometry Measurement of light absorbance at a specific wavelength (approx. 440 nm).[3][4]Simple, rapid, and low cost.Low specificity, only suitable for simple and pure samples.[3]
Microbiological Assay Quantifies riboflavin based on the growth response of a specific microorganism (Lactobacillus rhamnosus).Measures biologically active riboflavin.Time-consuming (18-72 hours), susceptible to interference from other compounds affecting microbial growth.[5]

Featured Method: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of riboflavin in a biological sample using the validated LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_spike Spike with this compound Internal Standard Sample->IS_spike Precip Protein Precipitation (e.g., Zinc Sulfate) IS_spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UHPLC Separation Supernatant->UPLC MS Tandem Mass Spectrometry Detection UPLC->MS Quant Quantification (Ratio of Riboflavin/Riboflavin-d3) MS->Quant

LC-MS/MS analysis workflow for riboflavin.
Detailed Experimental Protocol

This protocol is based on established methods for the analysis of riboflavin in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 75 µL of this compound internal standard solution.
  • Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
  • Vortex and centrifuge the sample.
  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 UHPLC or equivalent.[2]
  • Column: Poroshell 120 SB-Aq (100 mm × 2.1 mm × 2.7 µm).[2]
  • Mobile Phase: Gradient elution with ammonium formate and formic acid in water and acetonitrile.[6]
  • Flow Rate: 350 µL/min.[2]
  • Injection Volume: 10 µL.[6]
  • MS System: Agilent 6460C tandem mass spectrometer or equivalent.[2]
  • Ionization Mode: Positive ion electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Validation Data Summary

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Parameter Result
Linearity Range 0.5 - 50.0 ng/mL.[2]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 10%.[2]
Inter-day Precision (%RSD) < 11%.[2]
Accuracy (Recovery) 90.5 - 99.5%.[2]
Limit of Quantitation (LOQ) 0.5 ng/mL
Total Run Time 2.5 minutes.[2]

Biological Role of Riboflavin

Riboflavin is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a variety of redox reactions in metabolic pathways.

G Riboflavin Riboflavin (Vitamin B2) Enzyme1 Riboflavin Kinase Riboflavin->Enzyme1 FMN Flavin Mononucleotide (FMN) Enzyme2 FAD Synthetase FMN->Enzyme2 FAD Flavin Adenine Dinucleotide (FAD) RespChain Mitochondrial Respiratory Chain FAD->RespChain Metabolism Fatty Acid & Amino Acid Metabolism FAD->Metabolism Enzyme1->FMN Enzyme2->FAD

Biosynthetic pathway of FMN and FAD from riboflavin.

Conclusion

The validated LC-MS/MS method using this compound as an internal standard provides a rapid, sensitive, and specific approach for the quantification of riboflavin in biological matrices.[2] Its performance surpasses that of traditional methods like HPLC-UV and spectrophotometry, particularly for complex samples requiring high accuracy and precision. This makes it the recommended method for clinical and research applications where reliable quantification is paramount.

References

A Researcher's Guide to Riboflavin Quantification: An Inter-Laboratory Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of riboflavin (Vitamin B2) is critical for quality control, nutritional analysis, and various research applications. This guide provides an objective comparison of the most prevalent analytical methods for riboflavin determination: High-Performance Liquid Chromatography (HPLC), Spectrofluorometry, and Microbiological Assay. The information presented is supported by experimental data from various studies to aid in selecting the most appropriate method for your specific needs.

Comparative Analysis of Quantitative Methods

The selection of a quantification method often depends on a balance of sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance characteristics of HPLC, spectrofluorometry, and microbiological assays for riboflavin analysis, compiled from multiple validation studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)SpectrofluorometryMicrobiological Assay
Principle Separation based on polarity, followed by detection using UV or fluorescence.Measurement of native fluorescence of riboflavin at specific excitation and emission wavelengths.Measurement of the growth of a microorganism (e.g., Lactobacillus casei) which is dependent on riboflavin concentration.
Linearity Range 0.0005 - 0.4 mg/mL[1], 10 - 5000 ng/mL[2]0.01 - 0.1 ppm (µg/mL)[3], 2x10⁻⁷ - 5x10⁻⁷ mol/dm³[4]0.025 - 0.15 µ g/tube [5]
Limit of Detection (LOD) 50 pg[6], 0.29 ng/mL[2]0.094 ppm (µg/mL)[3]Not consistently reported, dependent on assay conditions.
Limit of Quantification (LOQ) 0.5 µg/mL[1], 1 µg/mL[1]0.288 ppm (µg/mL)[3]Not consistently reported, dependent on assay conditions.
Accuracy (% Recovery) 95.2 - 103.9%[7], 99.3 - 101.8%[7]99.71 - 107.17%[3]Dependent on matrix and extraction, generally considered acceptable.
Precision (%RSD) Intra-day: 0.7 - 3.68%[7], Inter-day: 1.26 - 3.35%[7]Intra-day & Inter-day: <2%[3]Generally higher variability than chemical methods.
Specificity High, separates riboflavin from its vitamers and degradation products.[8]Good, but susceptible to interference from other fluorescent compounds.[8]High for biologically active riboflavin, but can be affected by other growth-promoting or inhibiting substances.
Throughput Moderate to HighHighLow, due to incubation times.
Cost & Complexity High instrument cost, moderate complexity.[8]Moderate instrument cost, relatively simple.[8]Low instrument cost, but labor-intensive and requires aseptic techniques.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducibility and obtaining reliable results. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is considered a gold standard for its high sensitivity and specificity in separating riboflavin from other compounds.[8]

1. Sample Preparation:

  • Solid Samples (e.g., tablets, food): Homogenize the sample. Perform an acid hydrolysis (e.g., with 0.1 M HCl) to extract riboflavin, followed by enzymatic treatment (e.g., with takadiastase or pepsin) to release bound riboflavin and convert flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) to free riboflavin.

  • Liquid Samples (e.g., beverages, plasma): May require a protein precipitation step (e.g., with trichloroacetic acid) followed by centrifugation.[9]

  • Filter the final extract through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., acetate or phosphate buffer, pH 4.5-5.5) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 35:65 (v/v) methanol:buffer.[10]

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Temperature: 30-40 °C.

  • Injection Volume: 20 - 50 µL.

3. Detection:

  • Fluorescence Detector: Excitation wavelength around 445 nm and emission wavelength around 530 nm.[10]

4. Quantification:

  • Prepare a standard curve using certified riboflavin standards of known concentrations.

  • Calculate the concentration of riboflavin in the sample by comparing its peak area to the standard curve.

Spectrofluorometry

This method leverages the natural fluorescence of riboflavin, offering a simpler and more rapid analysis compared to HPLC.[8]

1. Sample Preparation:

  • Similar to HPLC, samples need to be extracted to liberate riboflavin into a clear solution.

  • Dilute the final extract with a suitable buffer (e.g., 0.1 M acetic acid or a pH 6 acetate buffer) to fall within the linear range of the instrument.[3][4]

2. Instrumental Parameters:

  • Excitation Wavelength: Set to approximately 440-450 nm.

  • Emission Wavelength: Set to approximately 520-530 nm.

  • Slit Widths: Optimize for sensitivity and resolution (e.g., 5 nm for both excitation and emission).

3. Measurement Procedure:

  • Measure the fluorescence intensity of a blank (solvent/buffer).

  • Measure the fluorescence intensity of the riboflavin standard solutions to generate a calibration curve.

  • Measure the fluorescence intensity of the sample solution.

  • To account for interfering fluorescent substances, a common practice is to add a reducing agent (e.g., sodium hydrosulfite) which reduces riboflavin and quenches its fluorescence. The difference in fluorescence before and after the addition of the reducing agent is proportional to the riboflavin concentration.

4. Quantification:

  • Determine the concentration of riboflavin in the sample by interpolating its net fluorescence intensity on the calibration curve.

Microbiological Assay

This bioassay measures the amount of biologically active riboflavin.

1. Principle:

  • The growth of the microorganism Lactobacillus rhamnosus (ATCC 7469) is proportional to the concentration of riboflavin in the culture medium.[5]

2. Preparation of Inoculum:

  • Subculture the test organism in a suitable broth (e.g., Lactobacilli Broth AOAC) and incubate for 16-24 hours.

  • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized turbidity.[5]

3. Assay Procedure:

  • Prepare a series of tubes with a basal medium that contains all necessary nutrients for the growth of the microorganism except for riboflavin.[5]

  • Add increasing amounts of a standard riboflavin solution to a set of tubes to create a standard curve.

  • Add appropriate dilutions of the sample extract to another set of tubes.

  • Inoculate all tubes with the prepared inoculum.

  • Incubate the tubes at 35-37°C for 18-24 hours (for turbidimetric measurement) or up to 72 hours (for titrimetric measurement).[5]

4. Measurement and Quantification:

  • Turbidimetric Method: Measure the turbidity (absorbance) of the microbial growth in each tube using a spectrophotometer.

  • Titrimetric Method: Titrate the lactic acid produced by the microorganism with a standardized sodium hydroxide solution.

  • Plot the response (turbidity or acid production) against the riboflavin concentration for the standards to create a standard curve.

  • Determine the riboflavin concentration in the sample by comparing its response to the standard curve.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for riboflavin quantification and the central role of riboflavin in metabolic pathways.

G General Workflow for Riboflavin Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample (Food, Pharma, Bio-fluid) Extraction Extraction (e.g., Acid Hydrolysis) Sample->Extraction Enzymatic_Digestion Enzymatic Digestion (e.g., Takadiastase) Extraction->Enzymatic_Digestion Purification Purification / Filtration Enzymatic_Digestion->Purification HPLC HPLC - Separation on C18 Column - Fluorescence Detection Purification->HPLC Spectrofluorometry Spectrofluorometry - Measure Native Fluorescence - Quenching for Specificity Purification->Spectrofluorometry Microbiological_Assay Microbiological Assay - Inoculation & Incubation - Measure Growth Purification->Microbiological_Assay Standard_Curve Standard Curve Generation HPLC->Standard_Curve Spectrofluorometry->Standard_Curve Microbiological_Assay->Standard_Curve Quantification Quantification of Riboflavin Standard_Curve->Quantification

A generalized workflow for the quantification of riboflavin.

G Metabolic Role of Riboflavin-Derived Coenzymes cluster_conversion Coenzyme Synthesis cluster_function Cellular Functions (Redox Reactions) Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthase (ATP -> PPi) ETC Electron Transport Chain (Complex I - FMN, Complex II - FAD) FMN->ETC Vitamin_Metabolism Metabolism of Vitamins (B3, B6, Folate) FMN->Vitamin_Metabolism FAD->ETC TCA TCA Cycle (Succinate Dehydrogenase - FAD) FAD->TCA Fatty_Acid_Oxidation Fatty Acid β-Oxidation FAD->Fatty_Acid_Oxidation FAD->Vitamin_Metabolism Antioxidant_Defense Antioxidant Defense (Glutathione Reductase - FAD) FAD->Antioxidant_Defense

The central role of Riboflavin as a precursor to FMN and FAD.

Conclusion

The choice of method for riboflavin quantification is contingent on the specific requirements of the study. HPLC offers the highest specificity and is ideal for complex matrices where differentiation from other flavins is necessary. Spectrofluorometry provides a rapid, sensitive, and cost-effective alternative for routine analysis of relatively clean samples. The microbiological assay, while having lower throughput and higher variability, remains uniquely valuable for assessing the bioavailable form of riboflavin. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to ensure accurate and reliable quantification of this essential vitamin.

References

Safety Operating Guide

Safe Disposal of Riboflavin-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Riboflavin-d3, a deuterated form of Riboflavin (Vitamin B2). While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental responsibility.[1]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The properties of this compound are comparable to those of Riboflavin.

PropertyValue
Appearance Yellow to orange-yellow crystalline powder[2]
Odor Slight odor[2]
Solubility Very slightly soluble in water; practically insoluble in ethanol[3]
Stability Stable under normal conditions, but sensitive to light.[1][3]
Melting Point Decomposes at approximately 290°C[3]
Bioaccumulation Bioaccumulation is not expected[4]

Disposal Procedures

The recommended disposal method for this compound is governed by the principle of responsible chemical waste management. Although not classified as hazardous, it should not be disposed of in the general trash or down the drain without proper consideration.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams.[4]

  • Keep this compound waste in its original container or a clearly labeled, compatible container.[4] The label should include the chemical name ("this compound") and any associated hazards (though none are prominent).

Step 2: Spill Management

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:

  • Ventilate the area.

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses. If there is a risk of dust formation, respiratory protection may be required.[4]

  • Contain the spill. For small spills, cover with a dust-binding material.[5]

  • Clean up the spill. Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[1][4][5][6]

  • Decontaminate the area. Clean the affected surface with soap and water.

  • Dispose of cleanup materials. All contaminated materials (e.g., paper towels, absorbent pads) should be placed in the designated waste container along with the spilled chemical.

Step 3: Final Disposal

  • Follow institutional guidelines. Your institution's Environmental Health and Safety (EHS) office will have specific protocols for the disposal of non-hazardous chemical waste.

  • Consult local and national regulations. Waste disposal must always comply with all applicable local, state, and federal regulations.[4]

  • Hand over to authorized personnel. The labeled waste container should be transferred to your institution's hazardous waste management personnel for final disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Wear PPE 2. Contain Spill 3. Sweep into Labeled Container 4. Decontaminate Area is_spill->spill_cleanup Yes waste_container Place in a dedicated, labeled waste container. Do not mix with other waste. is_spill->waste_container No spill_cleanup->waste_container consult_guidelines Consult Institutional EHS Guidelines and Local Regulations waste_container->consult_guidelines transfer_waste Transfer to Authorized Waste Management Personnel consult_guidelines->transfer_waste end End: Proper Disposal Complete transfer_waste->end

Caption: Disposal workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.